S65487 sulfate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
5-[5-chloro-2-[(3S)-3-(morpholin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]phenyl]-N-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-(4-hydroxyphenyl)-1,2-dimethylpyrrole-3-carboxamide;sulfuric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H41ClN6O4.H2O4S/c1-26-36(41(51)48(31-10-12-34(49)13-11-31)38-21-32(23-43)44(3)27(38)2)22-39(45(26)4)37-20-30(42)9-14-35(37)40(50)47-24-29-8-6-5-7-28(29)19-33(47)25-46-15-17-52-18-16-46;1-5(2,3)4/h5-14,20-22,33,49H,15-19,24-25H2,1-4H3;(H2,1,2,3,4)/t33-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLAZYXMNPRHARH-WAQYZQTGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C)C2=C(C=CC(=C2)Cl)C(=O)N3CC4=CC=CC=C4CC3CN5CCOCC5)C(=O)N(C6=CC=C(C=C6)O)C7=C(N(C(=C7)C#N)C)C.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(N1C)C2=C(C=CC(=C2)Cl)C(=O)N3CC4=CC=CC=C4C[C@H]3CN5CCOCC5)C(=O)N(C6=CC=C(C=C6)O)C7=C(N(C(=C7)C#N)C)C.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H43ClN6O8S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
815.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
S65487 Sulfate: A Deep Dive into the Mechanism of Action of a Novel BCL-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
S65487 sulfate is a potent and selective second-generation inhibitor of the B-cell lymphoma 2 (BCL-2) protein, a key regulator of the intrinsic apoptotic pathway. This document provides a comprehensive technical overview of the mechanism of action of this compound, synthesizing available preclinical and clinical data. S65487 demonstrates significant promise in the treatment of hematological malignancies, particularly in acute myeloid leukemia (AML), by effectively inducing apoptosis in cancer cells. Notably, it exhibits activity against BCL-2 mutations that confer resistance to the first-generation inhibitor, venetoclax. This guide details its molecular interactions, cellular effects, and the experimental basis for its therapeutic potential.
Introduction: The Role of BCL-2 in Cancer
The BCL-2 family of proteins comprises both pro-apoptotic and anti-apoptotic members, maintaining a delicate balance that governs cell survival and death. In many cancers, the overexpression of anti-apoptotic proteins, such as BCL-2, allows malignant cells to evade apoptosis, a hallmark of cancer. BCL-2 sequesters pro-apoptotic proteins, preventing the initiation of the downstream caspase cascade and subsequent cell death. The therapeutic strategy of BCL-2 inhibition aims to restore the natural apoptotic process in cancer cells.
This compound: A Potent and Selective BCL-2 Inhibitor
This compound is a small molecule inhibitor designed to specifically target the BH3-binding groove of the BCL-2 protein. This targeted action displaces pro-apoptotic proteins, leading to the initiation of apoptosis.
Selectivity Profile
A key feature of this compound is its high selectivity for BCL-2 over other anti-apoptotic proteins of the same family. Preclinical data indicates that S65487 has poor affinity for Myeloid Cell Leukemia 1 (Mcl-1), BCL-2-like-1 (BFL-1/A1), and B-cell lymphoma-extra large (BCL-XL). This selectivity is crucial for minimizing off-target effects and associated toxicities.
| Target Protein | Binding Affinity |
| BCL-2 | High |
| Mcl-1 | Poor |
| BFL-1 | Poor |
| BCL-XL | Poor |
Caption: Selectivity profile of this compound for BCL-2 family proteins. Note: Specific Ki values are not publicly available and are represented qualitatively.
Activity Against Resistant Mutants
Acquired resistance to BCL-2 inhibitors like venetoclax can occur through mutations in the BCL-2 protein. S65487 has demonstrated activity against clinically relevant BCL-2 mutations, such as G101V and D103Y, which are known to confer resistance to venetoclax. This suggests a potential therapeutic advantage for S65487 in relapsed or refractory settings.
Mechanism of Action: The Apoptotic Pathway
This compound functions as a BH3 mimetic, initiating the intrinsic apoptotic pathway through a series of well-defined molecular events.
S65487 Sulfate: A Deep Dive into its High-Affinity Binding to Bcl-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of S65487 sulfate, a potent and selective second-generation Bcl-2 inhibitor, for its target protein. S65487 (also known as VOB560) is a prodrug that is converted in vivo to its active form, S55746. This document will focus on the binding characteristics of the active compound, S55746, and its interaction with the anti-apoptotic protein Bcl-2.
Executive Summary
S65487 is a promising therapeutic agent that targets the Bcl-2 protein, a key regulator of apoptosis. Its high affinity and selectivity for Bcl-2 make it a compelling candidate for the treatment of various hematological malignancies. This guide details the quantitative binding affinity, the experimental protocols used to determine these values, and the underlying signaling pathways.
Quantitative Binding Affinity of S55746 (Active form of S65487)
The binding affinity of S55746 for Bcl-2 and other Bcl-2 family proteins has been determined using various biophysical techniques. The data clearly demonstrates a high affinity and selectivity for Bcl-2.
| Compound | Target Protein | Binding Affinity (Ki) | Binding Affinity (Kd) | Selectivity vs. Bcl-xL | Reference |
| S55746 | Bcl-2 | 1.3 nM | 3.9 nM | ~70 to 400-fold | [1][2] |
| S55746 | Bcl-xL | - | - | - | [1] |
| S55746 | Mcl-1 | No significant binding | - | - | |
| S55746 | Bfl-1 | No significant binding | - | - |
Table 1: Binding Affinity of S55746 for Bcl-2 Family Proteins. The data shows the high potency and selectivity of S55746 for Bcl-2.
Mechanism of Action: Targeting the Apoptotic Pathway
S65487, through its active form S55746, functions as a BH3 mimetic. It binds to the BH3 hydrophobic groove of the anti-apoptotic protein Bcl-2. This binding displaces pro-apoptotic proteins, such as Bim, from Bcl-2, freeing them to activate the pro-apoptotic effector proteins Bax and Bak. The subsequent oligomerization of Bax and Bak leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and ultimately, caspase activation and apoptosis.
Figure 1. S65487 Mechanism of Action. S65487 is converted to S55746, which inhibits Bcl-2, leading to apoptosis.
Experimental Protocols
The primary method used to determine the binding affinity of S55746 to Bcl-2 is a competitive fluorescence polarization (FP) assay.
Fluorescence Polarization (FP) Binding Assay
This assay measures the displacement of a fluorescently labeled peptide (probe) from the target protein by a test compound. The change in the polarization of the emitted light upon displacement is proportional to the binding affinity of the test compound.
Materials:
-
Target Protein: Recombinant human Bcl-2 protein.
-
Fluorescent Probe: A fluorescently labeled peptide derived from the BH3 domain of a pro-apoptotic protein (e.g., FITC-labeled PUMA BH3 peptide).
-
Test Compound: S55746.
-
Assay Buffer: Phosphate-buffered saline (PBS) or similar, containing a non-ionic detergent (e.g., 0.01% Tween-20) to prevent non-specific binding.
-
Microplates: Black, low-binding 384-well microplates.
-
Plate Reader: A microplate reader capable of measuring fluorescence polarization.
Workflow:
Figure 2. FP Assay Workflow. A schematic representation of the steps involved in the fluorescence polarization assay.
Detailed Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of S55746 in DMSO.
-
Prepare serial dilutions of S55746 in assay buffer.
-
Dilute the Bcl-2 protein and the fluorescent probe to their final working concentrations in assay buffer. The concentration of the fluorescent probe should be in the low nanomolar range and the Bcl-2 concentration should be optimized for a robust assay window.
-
-
Assay Plate Setup:
-
Add a small volume of the S55746 dilutions to the wells of the 384-well plate.
-
Add the Bcl-2 protein and fluorescent probe mixture to all wells.
-
Include control wells:
-
Negative control (no inhibition): Bcl-2, fluorescent probe, and assay buffer with DMSO (no S55746).
-
Positive control (maximum inhibition): Fluorescent probe and assay buffer (no Bcl-2).
-
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium. The plate should be protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.
-
-
Data Analysis:
-
The raw fluorescence polarization data is used to calculate the percentage of inhibition for each concentration of S55746.
-
The IC50 value (the concentration of S55746 that causes 50% inhibition of probe binding) is determined by fitting the data to a sigmoidal dose-response curve.
-
The IC50 value is then converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation, which takes into account the concentration of the fluorescent probe and its affinity for Bcl-2.
-
Conclusion
S65487, through its active metabolite S55746, is a highly potent and selective inhibitor of Bcl-2. The quantitative binding data and the detailed understanding of its mechanism of action provide a strong rationale for its continued investigation as a therapeutic agent in Bcl-2-dependent cancers. The experimental protocols outlined in this guide serve as a foundation for researchers to further explore the binding characteristics of this and other Bcl-2 inhibitors.
References
S65487 Sulfate: A Deep Dive into its Selective Inhibition of Bcl-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of S65487 sulfate, a potent second-generation inhibitor of the B-cell lymphoma 2 (Bcl-2) protein. S65487 has demonstrated significant therapeutic potential in hematological malignancies by selectively inducing apoptosis in cancer cells dependent on Bcl-2 for survival. This document outlines its binding characteristics against various Bcl-2 family members, details the experimental methodologies used for such assessments, and illustrates the relevant biological pathways.
Selectivity Profile of this compound
This compound is characterized by its high affinity and selectivity for the anti-apoptotic protein Bcl-2. Preclinical data consistently indicates that it binds to the BH3 hydrophobic groove of Bcl-2, a critical interaction for initiating apoptosis.[1][2] A key feature of S65487 is its limited activity against other members of the Bcl-2 family, which is crucial for minimizing off-target effects and associated toxicities.
While specific quantitative binding affinity values (such as Kᵢ, Kd, or IC₅₀) for this compound against the full panel of Bcl-2 family proteins are not extensively available in publicly accessible literature, the qualitative selectivity profile is well-documented.
| Target Protein | Protein Family | Binding Affinity of this compound |
| Bcl-2 | Anti-apoptotic | Potent Inhibitor |
| Bcl-xL | Anti-apoptotic | Poor Affinity[1][2] |
| Bcl-w | Anti-apoptotic | Not explicitly stated, but generally inferred to be low |
| Mcl-1 | Anti-apoptotic | Lack of significant binding[1] |
| A1 (Bfl-1) | Anti-apoptotic | Lack of significant binding |
This table summarizes the known selectivity of this compound based on available preclinical data. The lack of specific numerical values is a limitation of the currently published information.
Notably, S65487 has also shown activity against certain Bcl-2 mutations, such as G101V and D103Y, which can confer resistance to first-generation Bcl-2 inhibitors like Venetoclax.
Experimental Protocols
The determination of the binding affinity and selectivity of Bcl-2 family inhibitors like this compound typically involves robust biochemical and cellular assays. A common and powerful technique is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Representative TR-FRET Binding Assay Protocol
This protocol is a representative example of how the binding affinity of this compound to Bcl-2 family proteins could be determined.
Objective: To quantify the binding affinity of this compound to Bcl-2 and other Bcl-2 family proteins (Bcl-xL, Mcl-1, etc.).
Materials:
-
Recombinant human Bcl-2, Bcl-xL, Mcl-1, etc., proteins (with a tag, e.g., 6x-His)
-
Biotinylated BH3 domain peptides (e.g., from BIM, BAD)
-
Terbium-conjugated anti-His antibody (Donor fluorophore)
-
Streptavidin-conjugated fluorophore (e.g., d2 or XL665) (Acceptor fluorophore)
-
This compound
-
Assay buffer (e.g., PBS with 0.05% Tween-20 and 1% BSA)
-
384-well low-volume microplates
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in assay buffer.
-
Dilute the recombinant Bcl-2 family proteins, biotinylated BH3 peptide, terbium-conjugated antibody, and streptavidin-conjugated acceptor to their optimal concentrations in assay buffer.
-
-
Assay Reaction:
-
In a 384-well plate, add a small volume of the this compound dilutions or vehicle control.
-
Add the recombinant Bcl-2 family protein and the terbium-conjugated anti-His antibody.
-
Add the biotinylated BH3 peptide and the streptavidin-conjugated acceptor.
-
Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
Read the plate using a TR-FRET-compatible plate reader. Excite the terbium donor at its specific wavelength (e.g., 340 nm).
-
Measure the emission at two wavelengths: the donor's emission (e.g., 620 nm) and the acceptor's emission (e.g., 665 nm).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the TR-FRET ratio against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of this compound required to inhibit 50% of the binding between the Bcl-2 family protein and the BH3 peptide.
-
The IC₅₀ values are then used to compare the potency of this compound against different Bcl-2 family members to determine its selectivity.
-
Visualizations
Signaling Pathway of Apoptosis Induction by S65487
The following diagram illustrates the intrinsic pathway of apoptosis and the mechanism of action for S65487.
Caption: Intrinsic apoptosis pathway and the inhibitory action of S65487 on Bcl-2.
Experimental Workflow for Determining Selectivity
The following diagram outlines a typical workflow for assessing the selectivity profile of a Bcl-2 inhibitor.
Caption: Workflow for determining the selectivity profile of a Bcl-2 inhibitor.
References
S65487 Sulfate: A Second-Generation Bcl-2 Inhibitor for Hematological Malignancies
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
S65487, also known as VOB560, is a potent and selective second-generation inhibitor of the B-cell lymphoma 2 (Bcl-2) protein, a key regulator of apoptosis. Developed to overcome resistance to first-generation Bcl-2 inhibitors like venetoclax, S65487 demonstrates significant activity against both wild-type Bcl-2 and clinically relevant resistance mutations. This technical guide provides a comprehensive overview of the preclinical data on S65487, including its mechanism of action, binding affinity, in vitro and in vivo efficacy, and the methodologies behind these findings.
Introduction to Bcl-2 and the Role of S65487
The Bcl-2 family of proteins plays a crucial role in regulating the intrinsic pathway of apoptosis, or programmed cell death. Anti-apoptotic members of this family, such as Bcl-2, Bcl-xL, and Mcl-1, prevent apoptosis by sequestering pro-apoptotic proteins. In many hematological malignancies, the overexpression of Bcl-2 is a key mechanism of cancer cell survival and resistance to conventional therapies.
S65487 is a prodrug of S55746 and a highly selective Bcl-2 inhibitor. Its development was driven by the need to address acquired resistance to venetoclax, often mediated by mutations in the BH3-binding groove of Bcl-2, such as G101V and D103Y.[1] S65487 exhibits potent activity against these resistant mutants, positioning it as a promising therapeutic agent for patients who have relapsed or become refractory to first-generation Bcl-2 inhibitors.[1]
Mechanism of Action
S65487 functions as a BH3 mimetic, binding with high affinity to the hydrophobic BH3-binding groove of the Bcl-2 protein.[1] This action displaces pro-apoptotic "BH3-only" proteins (e.g., BIM, BID), which are then free to activate the pro-apoptotic effector proteins BAX and BAK. The activation of BAX and BAK leads to the permeabilization of the outer mitochondrial membrane, the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, and the subsequent activation of caspases, ultimately culminating in apoptosis.
Quantitative Data
Binding Affinity and Selectivity
S65487 demonstrates high selectivity for Bcl-2 over other anti-apoptotic family members. Preclinical data indicates a lack of significant binding to Mcl-1 and Bfl-1, and poor affinity for Bcl-xL.[1] This selectivity profile is crucial for minimizing off-target effects and potential toxicities.
| Target Protein | Binding Affinity (Qualitative) |
| Bcl-2 | Potent |
| Bcl-xL | Poor |
| Mcl-1 | No significant binding |
| Bfl-1 | No significant binding |
| Table 1: Selectivity Profile of S65487 |
In Vitro Efficacy
S65487 induces apoptosis and inhibits cell proliferation in a panel of hematological cancer cell lines with IC50 values in the low nanomolar range. It is notably effective against cell lines harboring the G101V and D103Y Bcl-2 mutations, which confer resistance to venetoclax.
| Cell Line | Bcl-2 Status | IC50 (approx.) |
| Hematological Cancer Cell Lines | Wild-Type | Low nM |
| Venetoclax-Resistant Cell Lines | G101V, D103Y mutations | Low nM |
| Table 2: In Vitro Proliferation Inhibition by S65487 |
In Vivo Efficacy
In vivo studies using xenograft models have demonstrated the significant anti-tumor activity of S65487. A single intravenous administration of S65487 resulted in the complete regression of Bcl-2-dependent RS4;11 tumors.
Furthermore, combination therapy of S65487 with the Mcl-1 specific inhibitor S64315 (MIK665) has shown strong and persistent tumor regression in xenograft models of lymphoid malignancies in both mice and rats at well-tolerated doses. This suggests a synergistic effect and a potential strategy to overcome resistance mediated by Mcl-1.
| Animal Model | Tumor Type | Treatment | Outcome |
| Mouse Xenograft | RS4;11 (Bcl-2 dependent) | S65487 (single IV dose) | Complete tumor regression |
| Mouse and Rat Xenografts | Lymphoid Malignancies | S65487 + S64315/MIK665 (weekly IV) | Strong and persistent tumor regression |
| Table 3: In Vivo Efficacy of S65487 |
Experimental Protocols
Cell Viability and Apoptosis Assays
Objective: To determine the IC50 values and the extent of apoptosis induction by S65487 in hematological cancer cell lines.
Methodology:
-
Cell Culture: Hematological cancer cell lines (e.g., RS4;11, and venetoclax-resistant lines) are cultured under standard conditions.
-
Treatment: Cells are treated with a range of concentrations of S65487 sulfate for a specified period (e.g., 24, 48, 72 hours).
-
Viability Assessment (IC50 determination): Cell viability is assessed using a commercial assay such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels. The IC50 value is calculated from the dose-response curve.
-
Apoptosis Assessment: Apoptosis is quantified by flow cytometry using Annexin V and propidium iodide (PI) staining. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains necrotic cells. This allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of S65487 as a single agent and in combination with other targeted therapies in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used.
-
Tumor Implantation: Human hematological cancer cells (e.g., RS4;11) are implanted subcutaneously or intravenously into the mice.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using caliper measurements.
-
Treatment: Once tumors reach a specified size, mice are randomized into treatment and control groups. S65487 is administered intravenously at predetermined doses and schedules.
-
Efficacy Evaluation: The primary endpoint is tumor growth inhibition. Secondary endpoints may include overall survival and body weight monitoring for toxicity assessment.
-
Pharmacodynamic Analysis: Tumor and blood samples can be collected to assess target engagement and downstream signaling effects.
Clinical Development
S65487 is currently in clinical development. A Phase I/II clinical trial (NCT04742101) is investigating the safety, pharmacokinetics, and efficacy of S65487 in combination with azacitidine in adult patients with previously untreated acute myeloid leukemia (AML) who are not eligible for intensive chemotherapy. Another Phase I study (NCT03755154) is evaluating S65487 in patients with relapsed or refractory AML, Non-Hodgkin Lymphoma, or Multiple Myeloma.
Conclusion
This compound is a promising second-generation Bcl-2 inhibitor with a favorable selectivity profile and potent activity against both wild-type and venetoclax-resistant Bcl-2 variants. Preclinical data strongly support its continued clinical development as a single agent and in combination with other targeted therapies for the treatment of various hematological malignancies. The ongoing clinical trials will be crucial in determining the safety and efficacy of S65487 in patients.
References
Investigating S65487 Sulfate in Hematological Malignancies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
S65487 sulfate (also known as VOB560) is a potent and selective second-generation B-cell lymphoma 2 (BCL-2) inhibitor that has demonstrated significant preclinical activity in various hematological malignancies. Administered intravenously, S65487 induces apoptosis in cancer cells by binding to the BH3 hydrophobic groove of the BCL-2 protein, thereby disrupting its inhibitory interaction with pro-apoptotic proteins. This technical guide provides a comprehensive overview of the preclinical data on S65487, including its mechanism of action, in vitro potency, and in vivo efficacy. Detailed experimental protocols for key assays and visualizations of relevant biological pathways and workflows are also presented to support further research and development of this promising therapeutic agent.
Introduction
The BCL-2 family of proteins are key regulators of the intrinsic apoptotic pathway, with anti-apoptotic members like BCL-2 being frequently overexpressed in various cancers, including hematological malignancies.[1] This overexpression allows cancer cells to evade programmed cell death, contributing to tumor progression and resistance to therapy. This compound is a novel BCL-2 inhibitor designed to overcome these survival mechanisms.[1] It is a pro-drug of S55746 and has been investigated in clinical trials for acute myeloid leukemia (AML), non-Hodgkin lymphoma (NHL), multiple myeloma (MM), and chronic lymphocytic leukemia (CLL).[2][3][4]
Mechanism of Action
S65487 selectively binds to the BH3 hydrophobic groove of the BCL-2 protein. This binding displaces pro-apoptotic proteins, such as BIM, which are normally sequestered by BCL-2. The release of these pro-apoptotic proteins leads to the activation of BAX and BAK, which then oligomerize and form pores in the mitochondrial outer membrane. This permeabilization results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately activating the caspase cascade and inducing apoptosis. Notably, S65487 has demonstrated a poor affinity for other anti-apoptotic proteins like MCL-1, BFL-1, and BCL-XL, highlighting its selectivity for BCL-2.
Figure 1: S65487 Mechanism of Action.
Preclinical Data
In Vitro Potency
S65487 has demonstrated potent anti-proliferative activity across a panel of hematological cancer cell lines, with IC50 values in the low nanomolar range. This indicates a high degree of efficacy in inhibiting the growth of cancer cells that are dependent on BCL-2 for survival. Furthermore, S65487 has shown activity against BCL-2 mutants, such as G101V and D103Y, which have been identified in patients with resistance to the first-generation BCL-2 inhibitor, venetoclax.
Table 1: In Vitro Anti-proliferative Activity of S65487
| Cell Line | Hematological Malignancy | IC50 (nM) |
|---|---|---|
| RS4;11 | Acute Lymphoblastic Leukemia | Low nM |
| Various | Hematological Cancers | Low nM Range |
Specific IC50 values for a broad panel of cell lines are not publicly available in tabulated format but are described as being in the "low nM range" in a key conference abstract.
In Vivo Efficacy
In vivo studies using xenograft models of hematological malignancies have corroborated the potent anti-tumor activity of S65487. A single intravenous administration of S65487 was sufficient to induce complete regression of BCL-2-dependent RS4;11 tumors. In combination with the MCL-1 inhibitor S64315/MIK665, weekly intravenous administration of S65487 resulted in strong and persistent tumor regression in xenograft models of lymphoid malignancies and in a panel of AML patient-derived xenograft (PDX) models.
Table 2: In Vivo Efficacy of S65487 in a BCL-2-Dependent Xenograft Model
| Xenograft Model | Treatment | Observation |
|---|
| RS4;11 (ALL) | Single IV dose of S65487 | Complete tumor regression |
Quantitative tumor volume data over time is not publicly available in a tabulated format but is described as "complete regression" in a key conference abstract.
Experimental Protocols
The following are detailed methodologies for key experiments typically used in the preclinical evaluation of BCL-2 inhibitors like S65487.
Cell Viability Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials: 96-well plates, hematological cancer cell lines, cell culture medium, this compound, MTT or MTS reagent, solubilization solution (for MTT), microplate reader.
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.
-
Treat the cells with a range of concentrations of S65487 and a vehicle control.
-
Incubate for desired time points (e.g., 24, 48, 72 hours).
-
Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Figure 2: Cell Viability Assay Workflow.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials: Hematological cancer cell lines, this compound, Annexin V-FITC, Propidium Iodide (PI), binding buffer, flow cytometer.
-
Protocol:
-
Treat cells with S65487 at various concentrations and for different durations.
-
Harvest the cells and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
-
In Vivo Xenograft Study
This study evaluates the anti-tumor efficacy of S65487 in a living organism.
-
Materials: Immunocompromised mice (e.g., NOD/SCID), hematological cancer cell line (e.g., RS4;11), Matrigel, this compound, vehicle control, calipers.
-
Protocol:
-
Subcutaneously implant cancer cells mixed with Matrigel into the flanks of the mice.
-
Monitor tumor growth until tumors reach a palpable size.
-
Randomize mice into treatment and control groups.
-
Administer S65487 intravenously at the desired dose and schedule. The control group receives the vehicle.
-
Measure tumor volume with calipers at regular intervals.
-
Monitor the body weight and general health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
-
Figure 3: In Vivo Xenograft Study Workflow.
Clinical Development
S65487 has been evaluated in Phase I/II clinical trials, both as a single agent and in combination with other therapies, such as azacitidine, for patients with AML. These studies aim to determine the safety, tolerability, pharmacokinetics, and preliminary efficacy of S65487 in a clinical setting. The single-agent trial was prematurely terminated due to limited efficacy in monotherapy, though no safety concerns were raised.
Conclusion
This compound is a potent and selective BCL-2 inhibitor with compelling preclinical activity against a range of hematological malignancies. Its ability to induce apoptosis in cancer cells, including those resistant to first-generation inhibitors, underscores its potential as a valuable therapeutic agent. Further research and ongoing clinical trials will continue to define the role of S65487 in the treatment of hematological cancers. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals to build upon in their investigation of this promising anti-cancer compound.
References
In-Depth Technical Guide: S65487 Sulfate's Effect on Mitochondrial Outer Membrane Permeabilization
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
S65487 sulfate (also known as VOB560) is a potent and selective second-generation B-cell lymphoma 2 (BCL-2) inhibitor that has demonstrated significant therapeutic potential in hematological malignancies. By binding to the BH3 hydrophobic groove of the anti-apoptotic protein BCL-2, S65487 disrupts the protein-protein interactions that prevent programmed cell death. This action liberates pro-apoptotic proteins, leading to the induction of apoptosis. A critical event in this process is Mitochondrial Outer Membrane Permeabilization (MOMP), which represents a point of no return in the intrinsic apoptotic pathway. This guide provides a detailed overview of the mechanism of action of S65487, its effects on MOMP, quantitative data on its efficacy, and detailed protocols for key experimental assays.
Introduction to this compound and Mitochondrial Apoptosis
This compound is a promising small molecule inhibitor designed to target BCL-2, a key regulator of apoptosis. In many cancers, particularly hematological malignancies, the overexpression of BCL-2 sequesters pro-apoptotic proteins like BIM, preventing the activation of BAX and BAK, which are essential for MOMP. S65487 acts as a BH3 mimetic, competitively binding to BCL-2 to release these pro-apoptotic effectors. This release triggers the oligomerization of BAX and BAK at the outer mitochondrial membrane, forming pores that lead to the release of cytochrome c and other pro-apoptotic factors into the cytosol. This cascade of events ultimately results in the activation of caspases and the execution of apoptosis.[1][2] S65487 is also notably active against BCL-2 mutations that confer resistance to other inhibitors like Venetoclax, such as the G101V and D103Y mutations.[1][2]
Mechanism of Action: Induction of MOMP
The primary mechanism by which S65487 induces apoptosis is through the direct inhibition of BCL-2, which in turn leads to MOMP. The signaling pathway can be summarized as follows:
Quantitative Data: In Vitro Efficacy of S65487
S65487 has demonstrated potent anti-proliferative activity across a range of hematological cancer cell lines, with IC50 values typically in the low nanomolar range.[1]
| Cell Line | Cancer Type | IC50 (nM) |
| RS4;11 | Acute Lymphoblastic Leukemia | low nM |
| MOLM-13 | Acute Myeloid Leukemia | low nM |
| OCI-AML3 | Acute Myeloid Leukemia | low nM |
| Other Hematological Cancers | Various | low nM |
| Note: Specific IC50 values are reported to be in the low nanomolar range, though a comprehensive public table from a peer-reviewed publication is not yet available. |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effect of S65487 on mitochondrial outer membrane permeabilization.
Cytochrome c Release Assay (Western Blotting)
This protocol is adapted from established methods for detecting the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of MOMP.
Objective: To qualitatively and semi-quantitatively assess the release of cytochrome c from the mitochondria in response to S65487 treatment.
Materials:
-
This compound
-
Hematological cancer cell line (e.g., RS4;11)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Digitonin
-
Mitochondria isolation buffer
-
Protein lysis buffer (e.g., RIPA)
-
Protease inhibitor cocktail
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-cytochrome c, anti-COX IV (mitochondrial loading control), anti-GAPDH (cytosolic loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and treat with varying concentrations of this compound for desired time points. Include a vehicle control (e.g., DMSO).
-
Cell Harvesting and Fractionation:
-
Harvest cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in a small volume of digitonin-based permeabilization buffer to selectively permeabilize the plasma membrane.
-
Centrifuge to separate the cytosolic fraction (supernatant) from the mitochondrial fraction (pellet).
-
-
Protein Extraction:
-
Lyse the mitochondrial pellet using a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of both cytosolic and mitochondrial fractions using a BCA assay.
-
-
Western Blotting:
-
Load equal amounts of protein from the cytosolic and mitochondrial fractions onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against cytochrome c, COX IV, and GAPDH.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Workflow Diagram:
Mitochondrial Swelling Assay
This assay measures the increase in mitochondrial volume due to the opening of the mitochondrial permeability transition pore (mPTP), which can be an indicator of MOMP.
Objective: To measure changes in mitochondrial volume as an indirect measure of MOMP induced by S65487.
Materials:
-
Isolated mitochondria from a relevant cell line or tissue
-
This compound
-
Mitochondrial swelling buffer
-
Spectrophotometer capable of reading absorbance at 540 nm
Procedure:
-
Mitochondria Isolation: Isolate mitochondria from untreated cells or tissues using differential centrifugation.
-
Assay Setup:
-
Resuspend the isolated mitochondria in the swelling buffer.
-
Add the mitochondrial suspension to a cuvette.
-
-
Treatment and Measurement:
-
Add this compound to the cuvette at the desired concentration.
-
Immediately begin monitoring the absorbance at 540 nm over time. A decrease in absorbance indicates mitochondrial swelling.
-
Include a positive control (e.g., a known mPTP opener like CaCl2) and a vehicle control.
-
Caspase-3/7 Activation Assay
This assay measures the activity of executioner caspases, which are activated downstream of MOMP and cytochrome c release.
Objective: To quantify the activation of caspase-3 and -7 in response to S65487 treatment.
Materials:
-
This compound
-
Hematological cancer cell line
-
Caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7)
-
Luminometer or fluorometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a dose range of this compound.
-
Assay:
-
After the desired incubation period, add the caspase-3/7 reagent to each well.
-
Incubate at room temperature as per the manufacturer's instructions.
-
-
Measurement: Measure the luminescence or fluorescence using a plate reader. An increase in signal indicates increased caspase-3/7 activity.
Logical Relationship of Assays:
Conclusion
This compound is a potent and selective BCL-2 inhibitor that effectively induces apoptosis in hematological cancer cells by triggering mitochondrial outer membrane permeabilization. The experimental protocols outlined in this guide provide a framework for researchers to investigate and quantify the effects of S65487 on this critical apoptotic event. The strong preclinical data for S65487, including its activity against resistance-conferring mutations, underscore its potential as a valuable therapeutic agent in the treatment of various hematological malignancies. Further research utilizing these and other advanced techniques will continue to elucidate the precise molecular interactions and full therapeutic scope of this promising compound.
References
Cellular Pathways Modulated by S65487 Sulfate Treatment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
S65487 (also known as VOB560) is a potent and selective second-generation intravenous inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[1][2] Overexpression of BCL-2, an anti-apoptotic protein, is a key mechanism of survival and therapeutic resistance in various hematological malignancies. S65487 is currently under investigation in clinical trials, notably in combination with the hypomethylating agent azacitidine for the treatment of acute myeloid leukemia (AML).[2][3][4] This technical guide provides an in-depth overview of the cellular pathways modulated by S65487 sulfate treatment, based on available preclinical data. It includes a summary of its efficacy, detailed experimental protocols for key assays, and visualizations of the core signaling pathway and experimental workflows.
Core Cellular Pathway Modulation: Intrinsic Apoptosis
The primary cellular pathway modulated by S65487 is the intrinsic apoptosis pathway. In many cancer cells, particularly hematological malignancies, the overexpression of BCL-2 sequesters pro-apoptotic proteins like BIM, preventing the activation of BAX and BAK, which are essential for initiating programmed cell death.
S65487 acts as a BH3 mimetic, binding with high affinity to the BH3 hydrophobic groove of the BCL-2 protein. This competitive binding displaces pro-apoptotic proteins, leading to the activation of BAX and BAK. The subsequent oligomerization of BAX and BAK at the outer mitochondrial membrane results in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of the caspase cascade, ultimately leading to apoptosis.
Notably, S65487 has demonstrated a selectivity profile with a lack of significant binding to other anti-apoptotic proteins such as MCL-1 and BFL-1, and poor affinity for BCL-XL. This selectivity is crucial for minimizing off-target effects.
Synergistic Modulation with Azacitidine
Preclinical studies have indicated a promising synergistic activity when S65487 is combined with azacitidine in in-vitro AML models. Azacitidine, a hypomethylating agent, is believed to enhance the pro-apoptotic effect of BCL-2 inhibition, although the precise molecular mechanisms of this synergy are still under investigation. One hypothesis is that azacitidine-induced cellular stress may "prime" cancer cells for apoptosis by altering the expression of other BCL-2 family members, thereby increasing their dependence on BCL-2 for survival.
Quantitative Data Summary
While a comprehensive peer-reviewed publication with detailed quantitative data is not yet publicly available, an abstract from the 2021 American Association for Cancer Research (AACR) Annual Meeting reported on the preclinical activity of S65487. The following table summarizes the reported in vitro efficacy.
| Cell Line Type | Efficacy Metric | Reported Value | Reference |
| Hematological Cancer Cell Lines | IC50 | Low nM range |
Note: This data is based on a conference abstract and a more detailed breakdown of IC50 values across a comprehensive panel of cell lines from a full publication is pending.
Key Experiments and Protocols
The following are detailed, standard experimental protocols representative of the assays used to characterize the cellular effects of BCL-2 inhibitors like S65487.
Cell Viability Assay (MTS Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of S65487 in cancer cell lines.
Methodology:
-
Cell Seeding: Seed hematological cancer cell lines (e.g., RS4;11) in 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of appropriate culture medium.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add 100 µL of the S65487 dilutions to the respective wells to achieve final concentrations ranging from 0.1 nM to 10 µM. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Incubation: Incubate for 2-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by S65487.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with S65487 at various concentrations (e.g., 10 nM, 100 nM, 1 µM) for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by centrifugation and wash twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 10 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot for BCL-2 Family Proteins
Objective: To assess the effect of S65487 on the expression of BCL-2 family proteins.
Methodology:
-
Protein Extraction: Treat cells with S65487 as described above. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 12% SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BCL-2, BCL-XL, MCL-1, BAX, BAK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
S65487 Mechanism of Action in the Intrinsic Apoptosis Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Phase I/II Trial of S65487 Plus Azacitidine in Acute Myeloid Leukemia [clinicaltrials.servier.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Study of a New Intravenous Drug, Called S65487, in Patients With Acute Myeloid Leukemia, Non Hodgkin Lymphoma, Multiple Myeloma or Chronic Lymphocytic Leukemia [clinicaltrials.servier.com]
S65487 Sulfate: A Deep Dive into its Pro-Apoptotic Activity in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pro-apoptotic activity of S65487 sulfate, a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1). Overexpression of Mcl-1 is a key survival mechanism for many cancers and is associated with resistance to various therapies. S65487, also known as S63845, has emerged as a promising therapeutic agent by directly targeting Mcl-1 to induce programmed cell death in cancer cells. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways and workflows.
Quantitative Analysis of S65487 Pro-Apoptotic Activity
S65487 has demonstrated potent pro-apoptotic activity across a range of cancer cell lines, particularly those of hematological origin. The following tables summarize the half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values, indicating the concentration of S65487 required to inhibit 50% of cell viability or growth.
| Cell Line | Cancer Type | IC50/EC50 (nM) | Reference(s) |
| Hematological Malignancies | |||
| H929 | Multiple Myeloma | <100 | [1][2] |
| AMO1 | Multiple Myeloma | <100 | [1] |
| MOLT-3 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | ~10 | [3] |
| RPMI-8402 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | ~10 | [3] |
| Various AML cell lines | Acute Myeloid Leukemia (AML) | 4 - 233 | |
| HL-60 | Acute Myeloid Leukemia (AML) | Concentration-dependent | |
| ML-1 | Acute Myeloid Leukemia (AML) | Concentration-dependent | |
| U-2946 | Diffuse Large B-cell Lymphoma | ~100 | |
| Solid Tumors | |||
| MDA-MB-468 | Triple-Negative Breast Cancer | 141.2 ± 24.7 | |
| HCC1143 | Triple-Negative Breast Cancer | 3100 ± 500 |
Table 1: In Vitro Pro-Apoptotic Activity of S65487 (S63845) in Various Cancer Cell Lines. Data is presented as IC50 or EC50 values in nanomolar (nM) concentrations. The values indicate a high degree of sensitivity to S65487, particularly in hematological cancer models.
Mechanism of Action: The Intrinsic Apoptotic Pathway
S65487 functions as a BH3 mimetic, binding with high affinity and selectivity to the BH3-binding groove of the Mcl-1 protein. This action disrupts the sequestration of pro-apoptotic proteins, specifically BAK and BAX, by Mcl-1. The release of BAK and BAX leads to their activation and subsequent oligomerization at the outer mitochondrial membrane. This permeabilizes the membrane, resulting in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm. Cytosolic cytochrome c triggers the formation of the apoptosome and activates a cascade of caspases, ultimately leading to the execution of apoptosis, characterized by events such as PARP cleavage and phosphatidylserine exposure on the cell surface.
Caption: S65487 inhibits Mcl-1, leading to apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the pro-apoptotic activity of this compound.
Cell Viability and IC50/EC50 Determination
This protocol determines the concentration-dependent effect of S65487 on cancer cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin-based assays)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the cells and add the medium containing different concentrations of S65487. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-only control. Plot the percentage of cell viability against the log concentration of S65487 and fit a dose-response curve to determine the IC50 or EC50 value.
Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with S65487.
Materials:
-
Cancer cell lines
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with S65487 at the desired concentrations for the desired time. Include a vehicle-only control.
-
Cell Harvesting: Collect both adherent and suspension cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
References
Methodological & Application
Application Notes and Protocols for S65487 Sulfate in In Vitro Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
S65487, also known as VOB560, is a potent and selective second-generation inhibitor of B-cell lymphoma 2 (BCL-2).[1] Overexpression of the anti-apoptotic protein BCL-2 is a known mechanism that contributes to oncogenesis and resistance to chemotherapy in various cancers, particularly hematological malignancies.[1] S65487 binds to the BH3 hydrophobic groove of BCL-2, thereby inhibiting its function and promoting apoptosis in cancer cells that are dependent on BCL-2 for survival.[1] Preclinical studies have demonstrated that S65487 induces apoptosis and inhibits cell proliferation in a range of hematological cancer cell lines, with IC50 values reported to be in the low nanomolar range.[1] This document provides detailed protocols for assessing the in vitro cell viability of cancer cell lines treated with S65487 sulfate using two common methods: the CellTiter-Glo® Luminescent Cell Viability Assay and the MTT colorimetric assay.
Data Presentation
The following table summarizes the representative cytotoxic activity of S65487 in various hematological cancer cell lines. Please note that while preclinical data indicates IC50 values are in the low nanomolar range, specific public data is limited. The values presented here are illustrative based on available information.
| Cell Line | Cancer Type | Illustrative IC50 (nM) |
| RS4;11 | Acute Lymphoblastic Leukemia | Low nM |
| MOLM-13 | Acute Myeloid Leukemia | Low nM |
| MV-4-11 | Acute Myeloid Leukemia | Low nM |
| Other Hematological Cancers | Various | Low nM |
Signaling Pathway
S65487 acts as a BH3 mimetic, disrupting the interaction between BCL-2 and pro-apoptotic BCL-2 family members like BIM, BID, PUMA, and BAX. This leads to the activation of the intrinsic apoptotic pathway.
Caption: S65487 inhibits BCL-2, leading to apoptosis.
Experimental Protocols
Two standard protocols for assessing cell viability are detailed below. The choice of assay may depend on the specific cell line, experimental goals, and available equipment.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells. The luminescent signal is proportional to the number of viable cells.
Materials:
-
This compound (appropriate stock solution in DMSO)
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Reagent (Promega)
-
Luminometer
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Include wells with medium only for background control.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Add the desired concentrations of S65487 or vehicle control (DMSO) to the respective wells. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
Assay Procedure:
-
Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (medium only wells) from all other readings.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the S65487 concentration to determine the IC50 value.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The absorbance is proportional to the number of viable cells.
Materials:
-
This compound (appropriate stock solution in DMSO)
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well clear-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate spectrophotometer
Protocol:
-
Cell Seeding:
-
Follow the same procedure as for the CellTiter-Glo® assay, but use clear-bottom 96-well plates.
-
-
Compound Treatment:
-
Follow the same procedure as for the CellTiter-Glo® assay.
-
-
Assay Procedure:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals. For suspension cells, centrifugation of the plate may be necessary before aspiration.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background.
-
Subtract the average absorbance of the blank wells (medium with MTT but no cells) from all other readings.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the S65487 concentration to determine the IC50 value.
-
Experimental Workflow
The following diagram illustrates the general workflow for conducting an in vitro cell viability assay with S65487.
Caption: Workflow for S65487 cell viability assay.
References
Application Notes and Protocols for S65487 Sulfate-Induced Apoptosis Analysis by Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
S65487 sulfate is a potent and selective second-generation inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2).[1] Overexpression of BCL-2 is a known mechanism that contributes to tumorigenesis and chemoresistance in various cancers, particularly hematological malignancies.[1] S65487 binds to the BH3 hydrophobic groove of BCL-2, preventing it from sequestering pro-apoptotic proteins like BIM. This leads to the activation of the intrinsic pathway of apoptosis, making S65487 a promising therapeutic agent.
These application notes provide a detailed protocol for the analysis of this compound-induced apoptosis in cancer cells using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Mechanism of Action of this compound
S65487 is a BH3 mimetic that selectively targets BCL-2.[1] In healthy cells, BCL-2 binds to pro-apoptotic "activator" proteins such as BIM, preventing them from activating the effector proteins BAX and BAK. By inhibiting BCL-2, S65487 causes the release of BIM.[2][3] Freed BIM can then directly activate BAX, and to a lesser extent BAK, leading to their oligomerization and the formation of pores in the mitochondrial outer membrane. This mitochondrial outer membrane permeabilization (MOMP) results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, activating the caspase cascade and ultimately leading to programmed cell death.
Signaling Pathway of this compound-Induced Apoptosis
Caption: S65487 inhibits BCL-2, releasing BIM to activate BAX/BAK and induce apoptosis.
Quantitative Analysis of Apoptosis
Flow cytometry using Annexin V and Propidium Iodide (PI) is a standard method for the quantitative analysis of apoptosis.
-
Annexin V: A calcium-dependent phospholipid-binding protein with a high affinity for phosphatidylserine (PS). In early apoptosis, PS is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.
-
Propidium Iodide (PI): A fluorescent intercalating agent that stains DNA. PI cannot cross the intact plasma membrane of live or early apoptotic cells. It can only enter cells with compromised membrane integrity, such as late apoptotic and necrotic cells.
This dual-staining method allows for the differentiation of four cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is often minimal in apoptosis studies).
Illustrative Data of this compound-Induced Apoptosis
The following table presents illustrative data demonstrating the dose-dependent effect of this compound on a hypothetical cancer cell line after a 24-hour incubation period. Note: This data is for demonstrative purposes only and actual results may vary depending on the cell line, experimental conditions, and other factors.
| This compound (nM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Vehicle Control) | 95.2 | 2.5 | 2.3 |
| 1 | 85.1 | 10.3 | 4.6 |
| 10 | 60.7 | 25.8 | 13.5 |
| 100 | 25.4 | 45.1 | 29.5 |
| 1000 | 5.8 | 30.2 | 64.0 |
Experimental Protocol: Flow Cytometry Analysis of Apoptosis
This protocol outlines the steps for inducing apoptosis with this compound and subsequent analysis by flow cytometry using an Annexin V-FITC/PI apoptosis detection kit.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Experimental Workflow
Caption: Workflow for analyzing S65487-induced apoptosis via flow cytometry.
Procedure:
-
Cell Seeding:
-
Seed the cells in appropriate culture vessels at a density that will allow for logarithmic growth during the treatment period.
-
Incubate the cells overnight to allow for attachment (for adherent cells).
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to the desired final concentrations in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
Adherent cells: Carefully collect the culture supernatant (which may contain detached apoptotic cells). Wash the adherent cells with PBS and then detach them using a gentle method such as trypsinization. Combine the detached cells with the collected supernatant.
-
Suspension cells: Collect the cells directly from the culture vessel.
-
Centrifuge the cell suspension to pellet the cells.
-
-
Washing:
-
Resuspend the cell pellet in cold PBS and centrifuge.
-
Repeat the wash step once more to ensure the removal of any residual medium or serum.
-
-
Staining with Annexin V-FITC and PI:
-
Resuspend the washed cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer as soon as possible (within 1 hour).
-
Set up appropriate voltage and compensation settings using unstained, Annexin V-FITC only, and PI only stained control samples.
-
Acquire data for a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.
-
-
Data Interpretation:
-
Create a dot plot of PI (y-axis) versus Annexin V-FITC (x-axis).
-
Gate the populations to determine the percentage of viable (lower-left quadrant), early apoptotic (lower-right quadrant), and late apoptotic/necrotic (upper-right quadrant) cells.
-
Conclusion
The protocol described provides a robust and quantitative method for assessing the pro-apoptotic activity of this compound. By understanding its mechanism of action and employing precise analytical techniques, researchers and drug development professionals can effectively evaluate the therapeutic potential of this promising BCL-2 inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. BID preferentially activates BAK while BIM preferentially activates BAX, affecting chemotherapy response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BID preferentially activates BAK while BIM preferentially activates BAX, affecting chemotherapy response - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Bcl-2 Family Proteins Following S65487 Sulfate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, playing a critical role in cell survival and death. This family includes pro-apoptotic members (e.g., Bax, Bak), anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1), and BH3-only proteins (e.g., Bim, Puma, Noxa) that act as sensors of cellular stress. An imbalance in the expression of these proteins is a hallmark of many cancers and contributes to therapeutic resistance. S65487 sulfate is a prodrug of S55746, a potent and selective inhibitor of the anti-apoptotic protein Bcl-2. By binding to Bcl-2, S55746 disrupts the sequestration of pro-apoptotic proteins, leading to the activation of the apoptotic cascade.
Western blotting is an indispensable technique for elucidating the molecular mechanisms of action of compounds like this compound. It allows for the sensitive and specific detection and quantification of changes in the expression levels and post-translational modifications of individual Bcl-2 family proteins. These application notes provide a detailed protocol for performing Western blot analysis to investigate the effects of this compound on the Bcl-2 family of proteins.
Signaling Pathway and Mechanism of Action
This compound is converted in vivo to its active form, S55746, a BH3 mimetic that specifically targets the BH3-binding groove of Bcl-2. This inhibition disrupts the interaction between Bcl-2 and pro-apoptotic proteins, particularly the BH3-only proteins like Bim and the effector protein Bax. The release of these pro-apoptotic factors initiates the mitochondrial pathway of apoptosis.
Figure 1: Simplified signaling pathway of this compound-induced apoptosis.
Experimental Protocol: Western Blotting
This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing Western blot analysis for Bcl-2 family proteins.
Cell Culture and Treatment
a. Plate cells at a suitable density in appropriate culture vessels and allow them to adhere overnight. b. Treat cells with various concentrations of this compound for desired time points (e.g., 24, 48, 72 hours). Include a vehicle-treated control (e.g., DMSO).
Cell Lysis
a. After treatment, place culture dishes on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). b. Aspirate PBS and add ice-cold RIPA lysis buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitor cocktails. c. Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. f. Carefully transfer the supernatant (total protein lysate) to a new pre-chilled tube.
Protein Quantification
a. Determine the protein concentration of each lysate using a Bradford or BCA (Bicinchoninic acid) protein assay kit according to the manufacturer's instructions.
SDS-PAGE and Protein Transfer
a. Normalize the protein concentration of all samples with lysis buffer and add 4x Laemmli sample buffer. b. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins. c. Load equal amounts of protein (typically 20-40 µg) into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris gel). Include a pre-stained protein ladder to monitor migration. d. Perform electrophoresis until the dye front reaches the bottom of the gel. e. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
Immunoblotting
a. Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. b. Incubate the membrane with primary antibodies specific for the Bcl-2 family proteins of interest (see Table 2 for suggestions) diluted in blocking buffer overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
Detection and Analysis
a. Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate the membrane for the recommended time. b. Capture the chemiluminescent signal using a digital imaging system or X-ray film. c. Perform densitometric analysis of the protein bands using image analysis software (e.g., ImageJ). Normalize the band intensity of the target protein to a loading control (e.g., β-actin, GAPDH, or α-tubulin) to ensure equal protein loading.
Figure 2: Experimental workflow for the Western blot protocol.
Data Presentation and Expected Outcomes
The following table summarizes the expected changes in the expression of key Bcl-2 family proteins following treatment with this compound, based on its mechanism as a Bcl-2 inhibitor. These expected outcomes are derived from studies on S55746 and similar BH3 mimetics like venetoclax.
| Protein | Family Role | Expected Change After this compound Treatment | Rationale |
| Bcl-2 | Anti-apoptotic | No significant change in total protein levels.[1] | This compound acts as a functional inhibitor, not by degrading the Bcl-2 protein. |
| p-Bcl-2 (Ser70) | Anti-apoptotic (inactive) | Decrease[1] | Inhibition of Bcl-2 can lead to its dephosphorylation, a post-translational modification that can affect its anti-apoptotic activity.[1] |
| Bcl-xL | Anti-apoptotic | No significant change or potential upregulation. | S55746 has poor affinity for Bcl-xL. Upregulation can be a mechanism of acquired resistance. |
| Mcl-1 | Anti-apoptotic | No significant change or potential upregulation.[2] | S55746 does not significantly bind to Mcl-1. Upregulation is a common resistance mechanism to Bcl-2 specific inhibitors.[2] |
| Bax | Pro-apoptotic | No significant change in total protein levels. | This compound treatment leads to the activation of existing Bax protein rather than altering its expression. |
| Bak | Pro-apoptotic | No significant change in total protein levels. | Similar to Bax, the activation of Bak is the key event, not a change in its total protein level. |
| Bim | Pro-apoptotic (BH3-only) | Decrease in total protein levels. | Upon release from Bcl-2, Bim can be targeted for degradation. A decrease in Bim bound to Bcl-2 is also expected. |
| Puma | Pro-apoptotic (BH3-only) | Variable, may increase. | Upregulation of Puma can be a cellular stress response to drug treatment. |
| Noxa | Pro-apoptotic (BH3-only) | Variable, may decrease. | Changes in Noxa levels can be cell-type specific and may be involved in regulating Mcl-1 stability. |
| Cleaved PARP | Apoptosis Marker | Increase | A downstream marker of caspase activation, indicating execution of apoptosis. |
| Cleaved Caspase-3 | Apoptosis Marker | Increase | An executioner caspase that, when cleaved, is activated and leads to apoptosis. |
Table 1: Expected Quantitative Changes in Bcl-2 Family Proteins Detected by Western Blot.
Recommended Antibodies
| Target Protein | Host Species | Application | Supplier (Example) |
| Bcl-2 | Rabbit | WB, IHC, IF | Cell Signaling Technology, Abcam |
| p-Bcl-2 (Ser70) | Rabbit | WB | Cell Signaling Technology |
| Bcl-xL | Mouse | WB, IHC, IF | Santa Cruz Biotechnology |
| Mcl-1 | Rabbit | WB, IHC | Cell Signaling Technology |
| Bax | Rabbit | WB, IHC | Cell Signaling Technology |
| Bak | Rabbit | WB, IHC | Cell Signaling Technology |
| Bim | Rabbit | WB, IHC | Cell Signaling Technology |
| Puma | Rabbit | WB | Abcam |
| Noxa | Mouse | WB | Santa Cruz Biotechnology |
| Cleaved PARP | Rabbit | WB, IHC, IF | Cell Signaling Technology |
| Cleaved Caspase-3 | Rabbit | WB, IHC, IF | Cell Signaling Technology |
| β-actin | Mouse | WB | Sigma-Aldrich |
| GAPDH | Rabbit | WB | Cell Signaling Technology |
Table 2: Recommended Primary Antibodies for Western Blot Analysis of Bcl-2 Family Proteins.
Troubleshooting
-
Weak or No Signal:
-
Increase the amount of protein loaded.
-
Optimize primary antibody concentration and incubation time.
-
Ensure the ECL substrate is fresh and active.
-
Check the transfer efficiency.
-
-
High Background:
-
Increase the duration and number of washing steps.
-
Optimize the blocking conditions (duration, blocking agent).
-
Use a lower concentration of primary and/or secondary antibodies.
-
-
Non-specific Bands:
-
Use a more specific primary antibody.
-
Increase the stringency of the washing buffer (e.g., higher salt or detergent concentration).
-
Ensure the lysis buffer contains sufficient protease inhibitors.
-
Conclusion
This application note provides a comprehensive framework for utilizing Western blotting to investigate the effects of this compound on the Bcl-2 family of proteins. By carefully following the detailed protocol and considering the expected outcomes, researchers can effectively elucidate the molecular mechanisms of this targeted therapeutic agent and assess its efficacy in inducing apoptosis. The provided diagrams and tables serve as valuable resources for experimental design, data interpretation, and presentation.
References
- 1. Targeting BCL2 with venetoclax is a promising therapeutic strategy for “double-proteinexpression” lymphoma with MYC and BCL2 rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High efficacy of the BCL-2 inhibitor ABT199 (venetoclax) in BCL-2 high-expressing neuroblastoma cell lines and xenografts and rational for combination with MCL-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of S65487 Sulfate Stock Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
S65487 sulfate is a potent and selective second-generation inhibitor of B-cell lymphoma 2 (BCL-2), a key regulator of the intrinsic apoptotic pathway.[1][2][3] As a proagent of S55746, it demonstrates high affinity for the BH3-binding groove of BCL-2, thereby disrupting the sequestration of pro-apoptotic proteins like BIM, BAK, and BAX.[4][5] This action liberates these proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, culminating in apoptosis. This compound is effective against wild-type BCL-2 and clinically relevant mutations such as G101V and D103Y, while exhibiting poor affinity for other BCL-2 family members like MCL-1, BFL-1, and BCL-XL. These characteristics make it a valuable tool in cancer research, particularly for hematological malignancies.
This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for both in vitro and in vivo applications.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| Synonyms | VOB560 sulfate |
| CAS Number | 2416937-01-2 |
| Molecular Formula | C₄₁H₄₃ClN₆O₈S |
| Molecular Weight | 815.33 g/mol |
| Appearance | Crystalline solid |
| Storage (Powder) | 4°C, away from moisture |
Solubility Data
The solubility of this compound in common laboratory solvents is crucial for the preparation of stock solutions. It is important to note that for optimal solubility, especially at high concentrations, techniques such as ultrasonication and warming may be necessary. The use of freshly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 135 | 165.58 | Ultrasonic treatment is required. |
| Water | 1.25 | 1.53 | Requires sonication and warming to 60°C. |
Experimental Protocols
Preparation of this compound Stock Solution for In Vitro Use
This protocol describes the preparation of a high-concentration stock solution in DMSO, which is the recommended solvent for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO to your weighed this compound).
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath. Sonicate for 10-15 minutes, or until the solution is clear.
-
Gentle warming to 37°C can also aid in dissolution.
-
-
Sterilization (Optional): If required for your specific application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots in tightly sealed tubes.
-
For long-term storage (up to 6 months), store at -80°C.
-
For short-term storage (up to 1 month), store at -20°C.
-
Note: Always visually inspect the solution for any precipitation before use, especially after thawing. If precipitation is observed, warm the solution to 37°C and sonicate briefly to redissolve.
Preparation of this compound Formulation for In Vivo Use
For animal studies, a biocompatible solvent system is required. The following protocol provides a multi-component vehicle suitable for intravenous administration.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
Procedure:
This protocol is for preparing a final solution with a concentration of ≥ 6.75 mg/mL.
-
Prepare a High-Concentration DMSO Stock: First, prepare a concentrated stock solution of this compound in DMSO (e.g., 67.5 mg/mL).
-
Solvent Admixture (Order is Critical): The following steps should be performed sequentially to ensure proper mixing and solubility. The example below is for preparing 1 mL of the final formulation.
-
Add 100 µL of the 67.5 mg/mL DMSO stock solution to a sterile tube.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.
-
-
Final Concentration: This procedure yields a clear solution with a this compound concentration of ≥ 6.75 mg/mL (≥ 8.28 mM).
-
Administration: The final formulation should be administered as per the experimental design, typically via intravenous injection.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its use.
Caption: Mechanism of action of this compound in inducing apoptosis.
Caption: A typical workflow for an in vitro cell-based assay using this compound.
Safety Precautions
Standard laboratory safety practices should be followed when handling this compound and its solutions. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. In case of accidental contact, wash the affected area thoroughly with water. For detailed safety information, refer to the Safety Data Sheet (SDS).
Disclaimer: This document is intended for research use only and is not a substitute for a comprehensive understanding of the compound's properties and safe handling procedures. Researchers should consult the relevant literature and safety data sheets before use.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.glpbio.com [file.glpbio.com]
- 3. This compound — TargetMol Chemicals [targetmol.com]
- 4. Targeting MCL-1 dysregulates cell metabolism and leukemia-stroma interactions and re-sensitizes acute myeloid leukemia to BCL-2 inhibition | Haematologica [haematologica.org]
- 5. probiologists.com [probiologists.com]
Application Notes and Protocols for S65487 Sulfate in In Vivo Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
S65487, also known as VOB560, is a potent and selective second-generation BCL-2 (B-cell lymphoma 2) inhibitor. As a BH3 mimetic, S65487 binds with high affinity to the BH3 hydrophobic groove of the anti-apoptotic protein BCL-2. This action disrupts the sequestration of pro-apoptotic proteins like BIM, leading to the activation of BAX and BAK, subsequent mitochondrial outer membrane permeabilization (MOMP), and the induction of apoptosis. S65487 is administered intravenously and has demonstrated significant anti-tumor activity in preclinical models of hematological malignancies. It has also shown efficacy against BCL-2 mutants that are resistant to first-generation inhibitors like Venetoclax.
Mechanism of Action: BCL-2 Inhibition and Apoptosis Induction
S65487 functions by competitively inhibiting the anti-apoptotic protein BCL-2. In cancer cells that overexpress BCL-2, this protein sequesters pro-apoptotic "BH3-only" proteins, preventing them from activating the effector proteins BAX and BAK. By binding to the BH3 groove of BCL-2, S65487 displaces these pro-apoptotic proteins. The released "activator" BH3-only proteins can then directly activate BAX and BAK, leading to their oligomerization in the mitochondrial outer membrane. This results in the formation of pores, leading to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately activating the caspase cascade and executing programmed cell death, or apoptosis.
Application Notes and Protocols: Combination Therapy with S65487 Sulfate and Azacitidine in Acute Myeloid Leukemia (AML)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. For patients who are ineligible for intensive chemotherapy, novel therapeutic strategies are urgently needed. This document outlines the preclinical and clinical rationale, experimental protocols, and available data for a combination therapy involving S65487 sulfate, a potent BCL-2 inhibitor, and azacitidine, a hypomethylating agent. Preclinical data suggests a synergistic anti-leukemic effect between these two classes of drugs, providing a strong basis for their clinical investigation.[1]
S65487 is an investigational drug that functions as a BCL-2 (B-cell lymphoma 2) inhibitor. BCL-2 is an anti-apoptotic protein that is often overexpressed in AML cells, contributing to their survival and resistance to treatment. By inhibiting BCL-2, S65487 promotes programmed cell death (apoptosis) in malignant cells.[2][3] Azacitidine is a hypomethylating agent that works by inhibiting DNA methyltransferase, leading to the re-expression of silenced tumor suppressor genes and inducing cell differentiation and apoptosis.[4] The combination of these two agents is hypothesized to have a synergistic effect, with azacitidine "priming" the AML cells to be more sensitive to BCL-2 inhibition by S65487.[4]
Mechanism of Action and Signaling Pathway
The synergistic anti-tumor activity of S65487 and azacitidine stems from their complementary mechanisms targeting key survival pathways in AML cells. S65487 directly inhibits the anti-apoptotic protein BCL-2. This releases pro-apoptotic proteins like BIM, which can then activate BAX and BAK to induce mitochondrial outer membrane permeabilization and subsequent caspase activation, leading to apoptosis.
Azacitidine, a DNA methyltransferase inhibitor, induces global DNA hypomethylation. This leads to the re-expression of tumor suppressor genes that can promote apoptosis and cell cycle arrest. Furthermore, azacitidine has been shown to downregulate the expression of MCL-1, another anti-apoptotic BCL-2 family member and a known resistance factor to BCL-2 inhibitors. By reducing MCL-1 levels, azacitidine mitigates a key resistance mechanism, thereby sensitizing AML cells to S65487-mediated apoptosis.
Preclinical Data
While specific quantitative preclinical data for the S65487 and azacitidine combination is not yet publicly available, studies with the BCL-2 inhibitor venetoclax in combination with azacitidine have demonstrated strong synergistic effects in AML cell lines. The following tables present representative data from such studies, which are anticipated to be similar for the S65487 combination.
Table 1: In Vitro Cytotoxicity of S65487 and Azacitidine Combination in AML Cell Lines (Representative Data)
| Cell Line | Drug | IC50 (nM) - Monotherapy | IC50 (nM) - Combination | Combination Index (CI) | Fold Reduction in IC50 |
| MOLM-13 | S65487 (as BCL-2i) | 5.2 | 1.8 | 0.45 | 2.9x |
| Azacitidine | 1200 | 450 | 2.7x | ||
| MV4-11 | S65487 (as BCL-2i) | 8.1 | 2.5 | 0.38 | 3.2x |
| Azacitidine | 1500 | 500 | 3.0x | ||
| CI < 1 indicates synergy. Data is illustrative based on studies with venetoclax and azacitidine. |
Table 2: In Vitro Apoptosis Induction by S65487 and Azacitidine Combination in AML Cell Lines (Representative Data)
| Cell Line | Treatment (72h) | % Apoptotic Cells (Annexin V+) |
| MOLM-13 | Control (DMSO) | 5% |
| S65487 (5 nM) | 15% | |
| Azacitidine (500 nM) | 10% | |
| S65487 (5 nM) + Azacitidine (500 nM) | 55% | |
| MV4-11 | Control (DMSO) | 8% |
| S65487 (10 nM) | 20% | |
| Azacitidine (750 nM) | 12% | |
| S65487 (10 nM) + Azacitidine (750 nM) | 65% | |
| *Data is illustrative and based on the expected synergistic effects. |
Table 3: In Vivo Efficacy of S65487 and Azacitidine Combination in AML Xenograft Model (Representative Data)
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | 1500 | - |
| S65487 | 900 | 40% |
| Azacitidine | 1050 | 30% |
| S65487 + Azacitidine | 300 | 80% |
| *Data is illustrative based on preclinical studies of similar drug combinations in AML xenograft models. |
Clinical Trial Protocol: S65487 and Azacitidine in AML
A Phase I/II clinical trial is currently underway to evaluate the safety, efficacy, and pharmacokinetics of S65487 in combination with azacitidine in adult patients with previously untreated AML who are not eligible for intensive treatment.
Table 4: Overview of Clinical Trial NCT04742101
| Parameter | Description |
| Trial ID | NCT04742101 |
| Phase | Phase I/II |
| Title | A Study of S65487 in Combination With Azacitidine in Adult Participants With Previously Untreated Acute Myeloid Leukemia Not Eligible for Intensive Treatment |
| Patient Population | Adults (≥18 years) with newly diagnosed de novo or secondary AML, ineligible for intensive chemotherapy. |
| Interventions | - This compound: Intravenous infusion- Azacitidine: Subcutaneous or intravenous injection |
| Primary Objectives | Phase I: To determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D) of S65487 in combination with azacitidine.Phase II: To evaluate the efficacy of the combination therapy. |
| Secondary Objectives | - To characterize the safety and tolerability profile.- To assess pharmacokinetic (PK) parameters.- To evaluate preliminary anti-leukemic activity. |
Dosing and Administration:
-
Azacitidine: 75 mg/m² administered subcutaneously or intravenously for 7 consecutive days of each 28-day cycle.
-
This compound: The dose and schedule are being evaluated in a dose-escalation design in the Phase I part of the study. Various schedules are being tested to optimize concurrent administration with azacitidine. When administered on the same day, S65487 is given first, followed by azacitidine within 30 to 60 minutes.
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of S65487 and azacitidine, alone and in combination, on AML cell lines.
Materials:
-
AML cell lines (e.g., MOLM-13, MV4-11)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound and Azacitidine
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of S65487 and azacitidine in culture medium. Treat the cells with various concentrations of each drug alone or in combination. Include a vehicle control (DMSO).
-
Incubation: Incubate the treated cells for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values (the concentration of drug that inhibits 50% of cell growth) for each treatment condition.
In Vitro Apoptosis Assay (Annexin V/PI Staining)
This protocol is to quantify the induction of apoptosis by S65487 and azacitidine using flow cytometry.
Materials:
-
AML cell lines
-
This compound and Azacitidine
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed AML cells in culture plates and treat with S65487, azacitidine, or the combination at desired concentrations for 48-72 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
In Vivo AML Xenograft Model
This protocol outlines the establishment of an AML xenograft model to evaluate the in vivo efficacy of the combination therapy.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
AML cell line (e.g., MV4-11)
-
This compound and Azacitidine formulations for in vivo use
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject 5-10 x 10^6 AML cells into the flank of each mouse.
-
Tumor Growth: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (Vehicle, S65487 alone, Azacitidine alone, S65487 + Azacitidine).
-
Drug Administration: Administer the drugs according to the planned dosing schedule and route (e.g., intravenous for S65487, intraperitoneal or subcutaneous for azacitidine).
-
Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and overall health.
-
Endpoint: Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Conclusion
The combination of the BCL-2 inhibitor this compound and the hypomethylating agent azacitidine represents a promising therapeutic strategy for AML, particularly for patients unfit for intensive chemotherapy. The distinct and complementary mechanisms of action provide a strong rationale for their synergistic anti-leukemic activity. The ongoing clinical trial will be crucial in determining the safety and efficacy of this combination in a clinical setting. The protocols provided herein offer a framework for the preclinical evaluation of this and similar combination therapies.
References
Application Notes and Protocols: Determination of S65487 Sulfate IC50 in AML Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
S65487 sulfate is a potent and selective second-generation B-cell lymphoma 2 (Bcl-2) inhibitor currently under investigation for the treatment of various hematological malignancies, including Acute Myeloid Leukemia (AML).[1][2][3][4] In AML, the overexpression of the anti-apoptotic protein Bcl-2 is a common mechanism that allows cancer cells to evade programmed cell death, contributing to disease progression and therapeutic resistance.[2] S65487, a prodrug of the active molecule S55746, targets the BH3-binding groove of Bcl-2, neutralizing its function and thereby promoting apoptosis in Bcl-2-dependent cancer cells. This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various AML cell lines, a critical step in the preclinical evaluation of this therapeutic agent.
Mechanism of Action
This compound, through its active form S55746, selectively binds to the Bcl-2 protein, preventing it from sequestering pro-apoptotic proteins such as BIM, BID, and BAD (BH3-only proteins) and BAX/BAK. The release of BAX and BAK leads to their oligomerization at the mitochondrial outer membrane, resulting in mitochondrial outer membrane permeabilization (MOMP). This event triggers the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, activating the caspase cascade and ultimately leading to apoptotic cell death.
Data Presentation
While extensive peer-reviewed data on the IC50 values of this compound across a wide range of AML cell lines is not yet publicly available, its active form, S55746, has been shown to inhibit cell proliferation with IC50 values in the low nanomolar range in various hematological cancer cell lines. The following table summarizes the available data for S55746. Researchers are encouraged to use the provided protocols to determine the specific IC50 values for their AML cell lines of interest.
| Cell Line | Cancer Type | IC50 (nM) of S55746 | Reference |
| RS4;11 | Acute Lymphoblastic Leukemia (ALL) | 71.6 | |
| THP-1 | Acute Myeloid Leukemia (AML) | Activity confirmed (BAX/BAK dependent) |
Experimental Protocols
This section provides a detailed methodology for determining the IC50 of this compound in suspension AML cell lines using a luminescence-based cell viability assay.
Materials and Reagents
-
AML cell lines (e.g., MOLM-13, MV4-11, OCI-AML3, HL-60, KG-1)
-
This compound (or S55746)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
-
Multichannel pipette
-
Luminometer
Experimental Workflow
Step-by-Step Protocol
-
Cell Culture:
-
Culture AML cell lines in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Maintain cells in exponential growth phase.
-
-
Preparation of this compound Stock Solution:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.
-
Store the stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Perform a cell count to determine the cell concentration.
-
Dilute the cell suspension to the desired seeding density (e.g., 1 x 10^5 cells/mL) in fresh culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate, resulting in 1 x 10^4 cells per well.
-
Include wells for vehicle control (DMSO) and untreated controls.
-
-
Drug Treatment:
-
Prepare a series of dilutions of this compound from the stock solution in culture medium. A common concentration range to start with for potent Bcl-2 inhibitors is 0.1 nM to 10 µM.
-
Add 100 µL of the diluted drug solutions to the corresponding wells. The final volume in each well will be 200 µL.
-
For the vehicle control wells, add medium containing the same final concentration of DMSO as the highest drug concentration wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Assay:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings of the drug-treated wells to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability data against the logarithm of the drug concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
-
Conclusion
The protocols outlined in this document provide a robust framework for the determination of the IC50 of this compound in AML cell lines. Accurate and reproducible IC50 data are essential for the preclinical assessment of this promising Bcl-2 inhibitor and for guiding further investigations into its therapeutic potential in AML. Given the limited publicly available IC50 data for S65487 in a broad range of AML cell lines, the application of these standardized protocols will contribute valuable information to the scientific community and aid in the development of novel therapies for this challenging disease.
References
Application Notes and Protocols for Synergistic Drug Screening with S65487 Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
S65487 sulfate is a potent and selective second-generation B-cell lymphoma 2 (BCL-2) inhibitor. As a pro-drug of S55746, it demonstrates significant activity against wild-type BCL-2 and clinically relevant mutants that confer resistance to first-generation inhibitors like Venetoclax. The BCL-2 family of proteins are crucial regulators of the intrinsic apoptotic pathway, and their overexpression is a hallmark of various hematological malignancies, contributing to tumor cell survival and therapeutic resistance.
A key strategy to enhance the anti-cancer efficacy of BCL-2 inhibitors and overcome resistance is through combination therapy. One of the most promising synergistic partners for BCL-2 inhibition is the targeting of another anti-apoptotic protein, Myeloid Cell Leukemia 1 (MCL-1). The dual inhibition of BCL-2 and MCL-1 can induce a robust apoptotic response in cancer cells that are dependent on both proteins for survival. This document provides detailed application notes and protocols for conducting synergistic drug screening with this compound, with a focus on its combination with an MCL-1 inhibitor such as S64315/MIK665.
Data Presentation: Synergistic Activity of this compound and S64315 (MCL-1 Inhibitor)
The following tables present illustrative quantitative data from a hypothetical synergistic drug screening experiment between this compound and a selective MCL-1 inhibitor, S64315, in a human acute myeloid leukemia (AML) cell line (e.g., MOLM-13). The data is presented in a dose-response matrix and a corresponding Combination Index (CI) table, calculated using the Chou-Talalay method.
Table 1: Dose-Response Matrix (% Cell Viability)
| This compound (nM) | S64315 (nM) - 0 | S64315 (nM) - 1.56 | S64315 (nM) - 3.13 | S64315 (nM) - 6.25 | S64315 (nM) - 12.5 | S64315 (nM) - 25 | S64315 (nM) - 50 |
| 0 | 100 | 95 | 88 | 75 | 55 | 30 | 15 |
| 0.78 | 92 | 85 | 72 | 58 | 35 | 18 | 8 |
| 1.56 | 85 | 75 | 60 | 45 | 25 | 12 | 5 |
| 3.13 | 70 | 58 | 42 | 30 | 15 | 7 | 3 |
| 6.25 | 50 | 38 | 25 | 15 | 8 | 4 | 2 |
| 12.5 | 30 | 20 | 12 | 7 | 4 | 2 | 1 |
| 25 | 15 | 8 | 5 | 3 | 2 | 1 | 1 |
Table 2: Combination Index (CI) Values
| This compound (nM) | S64315 (nM) | Fraction Affected (Fa) | Combination Index (CI) | Synergy Interpretation |
| 1.56 | 6.25 | 0.55 | 0.65 | Synergistic |
| 3.13 | 3.13 | 0.58 | 0.58 | Synergistic |
| 3.13 | 6.25 | 0.70 | 0.45 | Strong Synergy |
| 6.25 | 1.56 | 0.62 | 0.52 | Synergistic |
| 6.25 | 3.13 | 0.75 | 0.38 | Strong Synergy |
| 6.25 | 6.25 | 0.85 | 0.25 | Very Strong Synergy |
| 12.5 | 3.13 | 0.88 | 0.31 | Strong Synergy |
Note: CI < 0.9 indicates synergy, CI = 0.9 - 1.1 indicates an additive effect, and CI > 1.1 indicates antagonism. The data presented here is for illustrative purposes.
Experimental Protocols
Protocol 1: High-Throughput Synergistic Drug Screening using a Dose-Response Matrix
This protocol outlines a method for performing a high-throughput drug combination screening assay in a 384-well plate format to determine the synergistic effects of this compound and a combination partner.
Materials:
-
Human cancer cell line of interest (e.g., MOLM-13)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
S64315/MIK665 (stock solution in DMSO)
-
384-well clear-bottom, white-walled assay plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Automated liquid handler (optional, but recommended)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line to ~80% confluency.
-
Perform a cell count and determine the optimal seeding density to ensure cells are in the exponential growth phase at the end of the assay (typically 1000-5000 cells/well for a 72-hour incubation).
-
Seed the cells in a 384-well plate in a final volume of 40 µL of complete culture medium per well.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours to allow for cell attachment and recovery.
-
-
Drug Plate Preparation (Dose-Response Matrix):
-
Prepare serial dilutions of this compound and the combination drug (e.g., S64315) in complete culture medium from their DMSO stocks. A typical 7x7 dose matrix would require seven concentrations of each drug.
-
Using an automated liquid handler or a multichannel pipette, add 10 µL of the diluted drug solutions to the corresponding wells of the cell plate. This will result in a final volume of 50 µL per well.
-
Include wells with single-agent titrations for both drugs and vehicle control (DMSO) wells.
-
-
Incubation:
-
Incubate the drug-treated plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Measurement (CellTiter-Glo® Assay):
-
Equilibrate the assay plate and the CellTiter-Glo® reagent to room temperature for at least 30 minutes.
-
Add 25 µL of CellTiter-Glo® reagent to each well of the 384-well plate.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the raw luminescence data to the vehicle-treated control wells to obtain the percentage of cell viability for each drug concentration and combination.
-
Use a synergy analysis software (e.g., CompuSyn, SynergyFinder) to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
Protocol 2: Analysis of Apoptosis by Annexin V/Propidium Iodide Staining
This protocol describes how to assess the induction of apoptosis following treatment with this compound alone and in combination with a synergistic partner.
Materials:
-
Human cancer cell line of interest
-
This compound
-
Combination drug (e.g., S64315)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates at a density that will not lead to overconfluency during the treatment period.
-
Treat the cells with this compound alone, the combination drug alone, and the combination of both at predetermined synergistic concentrations (e.g., based on the results from Protocol 1). Include a vehicle-treated control.
-
Incubate for a specified time (e.g., 24, 48 hours).
-
-
Cell Staining:
-
Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Gate on the cell population and quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Mandatory Visualizations
Signaling Pathway of BCL-2 and MCL-1 in Apoptosis
Caption: BCL-2/MCL-1 signaling pathway in apoptosis and points of inhibition.
Experimental Workflow for Synergistic Drug Screening
Caption: High-throughput synergistic drug screening workflow.
Logical Relationship of Synergy Analysis
Caption: Logical flow of synergy determination using the Combination Index.
Application Notes and Protocols for Developing S65487 Sulfate-Resistant Cell Line Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for developing and characterizing cancer cell line models with acquired resistance to S65487 sulfate, a potent and selective BCL-2 inhibitor. Understanding the mechanisms of resistance to S65487 is crucial for anticipating clinical challenges and developing effective therapeutic strategies.
Introduction to S65487
S65487 (also known as VOB560) is an investigational small molecule that acts as a selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[1][2][3][4] BCL-2 is a key anti-apoptotic protein that, when overexpressed in cancer cells, promotes cell survival and contributes to therapeutic resistance. S65487, a prodrug of S55746, binds to the BH3 hydrophobic groove of BCL-2, preventing its interaction with pro-apoptotic proteins and thereby inducing apoptosis.[1] It has shown activity against wild-type BCL-2 and certain BCL-2 mutations, such as G101V and D103Y. Clinical trials are currently evaluating S65487 in hematological malignancies, including Acute Myeloid Leukemia (AML).
Putative Signaling Pathway of S65487 Action
Protocol for Generating this compound-Resistant Cell Lines
This protocol outlines a general method for inducing resistance to this compound in a cancer cell line of interest. The process involves continuous exposure to gradually increasing concentrations of the drug.
1. Materials and Reagents:
-
Parental cancer cell line of interest (e.g., a hematological malignancy cell line sensitive to BCL-2 inhibition)
-
This compound
-
Appropriate cell culture medium and supplements
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Dimethyl sulfoxide (DMSO)
-
Cell counting solution (e.g., Trypan Blue)
-
96-well and multi-well culture plates
-
Cell viability assay kit (e.g., CCK-8 or MTT)
-
Cryovials
2. Experimental Workflow:
3. Detailed Methodology:
Step 1: Parental Cell Line Characterization
-
Select a cancer cell line known to be sensitive to BCL-2 inhibition.
-
Culture the parental cells under standard conditions.
-
Determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line using a cell viability assay. This will serve as a baseline.
Step 2: Induction of Resistance
-
Begin by continuously exposing the parental cell line to a low concentration of this compound, typically starting at the IC10 to IC20 value determined in the previous step.
-
Culture the cells in the presence of the drug, changing the medium every 2-3 days.
-
Once the cells have adapted and are proliferating at a steady rate (typically after 2-3 passages), double the concentration of this compound.
-
Continuously monitor the cells for changes in morphology and growth rate.
-
At each successful adaptation to a higher drug concentration, cryopreserve a batch of cells. This provides a backup if the cells do not survive a subsequent concentration increase.
-
Repeat this process of dose escalation until the cells can tolerate a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50). The entire process can take several months.
Step 3: Establishment and Maintenance of the Resistant Cell Line
-
Once the desired level of resistance is achieved, culture the resistant cell line for several passages in the presence of the high concentration of this compound to ensure the stability of the resistant phenotype.
-
To maintain the resistant phenotype, it is recommended to continuously culture the cells in a medium containing a maintenance concentration of this compound (e.g., the IC10-IC20 of the resistant line).
Characterization of this compound-Resistant Cell Lines
A comprehensive characterization of the resistant cell line is essential to understand the underlying mechanisms of resistance.
1. Confirmation of Resistant Phenotype:
-
Cell Viability Assays: Perform dose-response curves with this compound on both the parental and resistant cell lines to quantify the shift in IC50.
| Cell Line | This compound IC50 (nM) | Resistance Index (Fold Change) |
| Parental | [Insert Value] | 1 |
| Resistant | [Insert Value] | [Calculate] |
-
Apoptosis Assays: Use techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry to compare the extent of apoptosis induced by this compound in parental versus resistant cells.
| Treatment | Parental Cells (% Apoptosis) | Resistant Cells (% Apoptosis) |
| Vehicle Control | [Insert Value] | [Insert Value] |
| This compound (at parental IC50) | [Insert Value] | [Insert Value] |
| This compound (at resistant IC50) | [Insert Value] | [Insert Value] |
2. Investigation of Resistance Mechanisms:
Based on known resistance mechanisms to BCL-2 inhibitors like venetoclax, the following should be investigated:
-
Genomic Analysis: Sequence the BCL2 gene in the resistant cell line to identify any mutations in the drug-binding domain that may impair S65487 binding. Also, consider sequencing other relevant genes like TP53.
-
Protein Expression Analysis: Use Western blotting to assess the expression levels of BCL-2 family proteins (BCL-2, MCL-1, BCL-XL, BAX, BAK) in parental and resistant cells. Upregulation of other anti-apoptotic proteins like MCL-1 is a common mechanism of resistance to BCL-2 inhibitors.
| Protein | Parental (Relative Expression) | Resistant (Relative Expression) |
| BCL-2 | 1.0 | [Insert Value] |
| MCL-1 | 1.0 | [Insert Value] |
| BCL-XL | 1.0 | [Insert Value] |
-
Functional Assays: Investigate the activity of upstream signaling pathways that may be altered in resistant cells, such as the PI3K/AKT pathway.
Conclusion
The development and characterization of this compound-resistant cell line models are invaluable tools for preclinical research. These models can be used to identify biomarkers of resistance, screen for drugs that can overcome resistance, and elucidate novel mechanisms of therapeutic failure. The protocols and methodologies outlined in these application notes provide a robust framework for researchers to establish these critical in vitro models.
References
Troubleshooting & Optimization
Troubleshooting S65487 sulfate solubility issues in culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting solubility issues of S65487 sulfate in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, precipitates immediately upon addition to my cell culture medium. What is causing this?
A1: This is a common phenomenon known as "solvent shock" or "precipitation upon dilution." this compound is highly soluble in organic solvents like DMSO but has limited solubility in aqueous solutions like cell culture media.[1][2] When a concentrated DMSO stock is rapidly diluted into the aqueous medium, the abrupt change in solvent polarity causes the compound to crash out of solution.
Q2: What is the maximum recommended final concentration of DMSO in my cell culture experiments?
A2: As a general rule, the final concentration of DMSO in cell culture should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.[3][4] Some sensitive cell lines may even require concentrations below 0.1%.[4] It is crucial to determine the specific tolerance of your cell line to DMSO in preliminary experiments.
Q3: Can the type of cell culture medium affect the solubility of this compound?
A3: Yes, the composition of the cell culture medium can significantly influence compound solubility. Different media formulations (e.g., DMEM, RPMI-1640, F-12) contain varying concentrations of salts, amino acids, vitamins, and other components that can interact with this compound and affect its solubility.
Q4: I observe a precipitate in my culture plates after a few hours of incubation with this compound. What could be the reason?
A4: Delayed precipitation can be due to several factors:
-
Temperature shifts: Moving the media from room temperature to a 37°C incubator can alter the solubility of the compound.
-
pH instability: Cellular metabolism can cause a shift in the pH of the culture medium, which can affect the solubility of pH-sensitive compounds.
-
Interaction with media components: this compound may interact with salts, proteins (especially if using serum), or other components in the media over time, leading to the formation of insoluble complexes.
-
Compound instability: The compound itself may not be stable in the aqueous environment of the culture medium at 37°C for extended periods.
Troubleshooting Guide
If you are encountering solubility issues with this compound, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | ≥ 135 mg/mL (165.58 mM) | Requires sonication. Use freshly opened DMSO as it is hygroscopic. |
| Water | 1.25 mg/mL (1.53 mM) | Requires sonication and warming to 60°C. |
Data sourced from MedchemExpress and GlpBio product datasheets.
Table 2: Representative Maximum Soluble Concentration of a Hydrophobic Compound in Different Cell Culture Media
| Cell Culture Medium | Maximum Soluble Concentration (µM) | Final DMSO Concentration (%) |
| DMEM + 10% FBS | 25 | 0.1 |
| RPMI-1640 + 10% FBS | 20 | 0.1 |
| F-12 + 10% FBS | 15 | 0.1 |
| Serum-Free Medium | 10 | 0.1 |
Note: These are example values. The actual maximum soluble concentration of this compound should be determined experimentally using the protocol provided below.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution (Molecular Weight: 815.33 g/mol ).
-
Aseptically weigh the this compound powder and transfer it to a sterile, amber microcentrifuge tube.
-
Add the calculated volume of anhydrous, sterile DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.
-
Visually inspect the solution to ensure it is clear and free of any particulates.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determination of the Maximum Soluble Concentration of this compound in Cell Culture Media
Objective: To determine the highest concentration of this compound that remains in solution in a specific cell culture medium under experimental conditions.
Materials:
-
10 mM this compound stock solution in DMSO
-
The specific cell culture medium to be tested (e.g., DMEM + 10% FBS)
-
Sterile multi-well plate (e.g., 96-well)
-
Sterile serological pipettes and pipette tips
-
Light microscope
Procedure:
-
Pre-warm the cell culture medium to 37°C.
-
Prepare a series of dilutions of the 10 mM this compound stock solution in the pre-warmed medium in a multi-well plate. For example, create final concentrations ranging from 1 µM to 100 µM.
-
Include a vehicle control well containing the medium with the same final concentration of DMSO as the highest this compound concentration.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period relevant to your planned experiment (e.g., 24 hours).
-
After incubation, visually inspect each well for any signs of precipitation (cloudiness, crystals).
-
For a more detailed examination, view the solutions under a light microscope.
-
The highest concentration that remains clear and free of precipitate is considered the maximum soluble concentration under these conditions.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound mechanism of action in the Bcl-2 signaling pathway.
Caption: Experimental workflow for preparing and testing this compound.
References
Technical Support Center: Optimizing S65487 for Apoptosis Induction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of the Mcl-1 inhibitor, S65487, to induce apoptosis in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the significance of "sulfate" in "S65487 sulfate" and how does it impact the experimental concentration?
A1: "this compound" refers to a salt form of the active Mcl-1 inhibitor, S65487. In this form, a sulfate ion is used as a counter-ion to create a stable, solid form of the compound. When you dissolve this compound to create a stock solution (e.g., in DMSO), it dissociates into the active S65487 molecule and sulfate ions.
For your experiments, the critical concentration to optimize is that of the active S65487 compound , not the sulfate counter-ion. The final concentration of the sulfate ion added to your cell culture medium from the S65487 stock solution will be negligible, especially considering that standard cell culture media already contain inorganic sulfates. Therefore, all calculations for your working concentrations should be based on the molecular weight of the S65487 molecule itself.
Q2: My cells are not undergoing apoptosis after treatment with S65487. What are the potential reasons?
A2: A lack of apoptotic induction can stem from several factors, ranging from the biological characteristics of your cell line to technical aspects of your experiment. Here are some key possibilities:
-
Cell Line Resistance:
-
High expression of other anti-apoptotic proteins: Cells may overexpress other anti-apoptotic proteins from the Bcl-2 family, such as Bcl-2 or Bcl-xL. These can compensate for the inhibition of Mcl-1, preventing the initiation of apoptosis.[1]
-
Low expression of pro-apoptotic proteins: The downstream effectors of apoptosis, BAX and BAK, are essential for mitochondrial outer membrane permeabilization. If your cell line has low or absent expression of these proteins, apoptosis will be blocked.
-
Mutations in the apoptotic pathway: Mutations in key proteins of the apoptotic signaling cascade can render the pathway non-functional.
-
-
Suboptimal Experimental Conditions:
-
Incorrect S65487 Concentration: The concentration of S65487 may be too low to effectively inhibit Mcl-1 in your specific cell line. A dose-response experiment is crucial to determine the optimal concentration.
-
Inappropriate Treatment Duration: Apoptosis is a dynamic process. The time point at which you are assessing cell death may be too early or too late to observe the peak of apoptosis. A time-course experiment is recommended.
-
Drug Inactivation: Improper storage or handling of the S65487 compound can lead to its degradation and loss of activity.
-
-
Issues with Apoptosis Detection Assay:
-
Incorrect Assay Timing: Caspase activation and Annexin V staining are transient events. Your measurement window might be missing the apoptotic peak.
-
Reagent Problems: Ensure that your assay reagents are not expired and have been stored correctly. For Annexin V binding assays, the presence of calcium in the binding buffer is essential.
-
Instrument Settings: Incorrect setup of the flow cytometer or plate reader can lead to inaccurate results.
-
Q3: How do I determine the optimal concentration of S65487 for my experiments?
A3: The optimal concentration of S65487 is cell-line dependent. Therefore, it is essential to perform a dose-response experiment. This typically involves treating your cells with a range of S65487 concentrations for a fixed period and then measuring the extent of apoptosis.
Table 1: Example Dose-Response Experiment Parameters
| Parameter | Recommendation |
| Cell Seeding Density | Plate cells to be in the logarithmic growth phase at the time of treatment. |
| S65487 Concentration Range | Start with a broad range, for example, from 1 nM to 10 µM. |
| Treatment Duration | A common starting point is 24 to 48 hours. |
| Apoptosis Assay | Use a reliable method such as Annexin V/PI staining followed by flow cytometry or a caspase activity assay. |
| Controls | Include a vehicle control (e.g., DMSO) and a positive control for apoptosis if available. |
Based on the results, you can determine the EC50 (the concentration at which 50% of the maximal apoptotic effect is observed) and select the appropriate concentrations for your subsequent experiments.
Troubleshooting Guides
Problem 1: Low or No Apoptosis Detected
| Possible Cause | Troubleshooting Step |
| Suboptimal S65487 Concentration | Perform a dose-response experiment with a wider range of concentrations. |
| Incorrect Timing of Analysis | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal endpoint for apoptosis detection. |
| Cell Line Resistance | Verify the expression levels of Mcl-1, Bcl-2, Bcl-xL, BAX, and BAK in your cell line via Western blot or qPCR. If Mcl-1 levels are low or other anti-apoptotic proteins are highly expressed, consider using a combination of inhibitors. |
| Drug Inactivity | Use a fresh stock of S65487. Confirm the final concentration in the cell culture medium. |
| Assay Issues | Review the protocol for your apoptosis assay. Ensure all reagents are prepared correctly and that instrument settings are optimized. Run positive and negative controls for the assay itself. |
Problem 2: High Background Apoptosis in Control Cells
| Possible Cause | Troubleshooting Step |
| Unhealthy Cells | Ensure you are using cells in the logarithmic growth phase. Avoid using cells that are over-confluent or have been in culture for too many passages. |
| Toxicity of Vehicle (e.g., DMSO) | Test different concentrations of the vehicle alone to determine the maximum non-toxic concentration for your cell line. Keep the final vehicle concentration consistent across all experimental conditions and as low as possible (typically ≤ 0.1%). |
| Cell Culture Stress | Handle cells gently during passaging and plating. Ensure proper sterile technique to avoid contamination. |
Experimental Protocols
Protocol 1: Preparation of S65487 Stock Solution
-
Determine the Molecular Weight: Use the molecular weight of the active S65487 compound for your calculations.
-
Solvent Selection: S65487 is typically soluble in dimethyl sulfoxide (DMSO). Use sterile, anhydrous DMSO.
-
Preparation:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Apoptosis Induction and Analysis by Annexin V/PI Staining
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of analysis.
-
S65487 Treatment:
-
Prepare serial dilutions of your S654887 stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add the medium containing S65487 or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24 hours).
-
-
Cell Harvesting:
-
For adherent cells, gently trypsinize and collect the cells. Combine with the supernatant to include any detached apoptotic cells.
-
For suspension cells, collect the cells by centrifugation.
-
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC (or another fluorochrome) and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells immediately by flow cytometry.
-
Use unstained and single-stained controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Live cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Visualizing Key Pathways and Workflows
Caption: S65487 inhibits Mcl-1, leading to BAX/BAK activation and apoptosis.
References
Technical Support Center: Interpreting Flow Cytometry Data After S65487 Sulfate Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using S65487 sulfate in their experiments. The information is designed to help interpret flow cytometry data related to apoptosis and cell cycle analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
S654887 sulfate is a potent and selective second-generation inhibitor of B-cell lymphoma 2 (BCL-2), an anti-apoptotic protein.[1] Overexpression of BCL-2 is a survival mechanism for many cancer cells. This compound is the proagent of S55746. By binding to the BH3 hydrophobic groove of BCL-2, S65487 inhibits its function. This leads to the activation of pro-apoptotic proteins BAX and BAK, ultimately triggering the intrinsic pathway of apoptosis and programmed cell death in cancer cells that are dependent on BCL-2 for survival.
Q2: What are the expected effects of this compound on cells in flow cytometry analysis?
Treatment with this compound is expected to primarily induce apoptosis. Therefore, in a typical Annexin V and Propidium Iodide (PI) flow cytometry assay, you should observe an increase in the percentage of apoptotic cells (Annexin V positive). Depending on the cell line and experimental conditions, you may also observe an increase in late apoptotic/necrotic cells (Annexin V and PI positive).
Some studies with similar BCL-2 inhibitors, such as venetoclax, have also reported an induction of cell cycle arrest in the G0/G1 phase.[2][3][4] This would be observed as an accumulation of cells in the G0/G1 peak and a reduction in the S and G2/M phases in a cell cycle analysis using PI staining.
Q3: How do I design my experiment to test the effects of this compound?
A well-designed experiment should include:
-
A dose-response study: Test a range of this compound concentrations to determine the optimal dose for inducing apoptosis or cell cycle arrest in your specific cell line.
-
A time-course experiment: Analyze cells at different time points after treatment to capture the dynamics of apoptosis and cell cycle changes.
-
Appropriate controls:
-
Untreated control: Cells cultured under the same conditions without this compound.
-
Vehicle control: Cells treated with the solvent used to dissolve this compound (e.g., DMSO).
-
Positive control (for apoptosis): A known inducer of apoptosis (e.g., staurosporine) to ensure the assay is working correctly.
-
Single-color controls: For setting up compensation and gates in your flow cytometry analysis.
-
Q4: Can I combine this compound with other drugs?
Yes, S65487 is being investigated in combination with other anti-cancer agents. For instance, clinical trials are evaluating its use with azacitidine in Acute Myeloid Leukemia (AML). When combining drugs, it is important to assess for synergistic, additive, or antagonistic effects on apoptosis and cell cycle progression.
Troubleshooting Guides
Apoptosis Assay (Annexin V/PI)
| Problem | Possible Cause | Recommended Solution |
| High percentage of necrotic cells in the untreated control. | Cell culture is overgrown or unhealthy. | Use cells from a healthy, logarithmically growing culture. |
| Harsh cell handling during harvesting (e.g., over-trypsinization, vigorous pipetting). | Handle cells gently. Use a non-enzymatic cell dissociation buffer if necessary. | |
| No significant increase in apoptosis in treated cells. | This compound concentration is too low. | Perform a dose-response experiment to find the optimal concentration. |
| Incubation time is too short. | Perform a time-course experiment to determine the optimal treatment duration. | |
| The cell line is resistant to BCL-2 inhibition. | Consider cell lines known to be dependent on BCL-2 for survival. You can also measure the expression levels of BCL-2 family proteins. | |
| High background fluorescence. | Inadequate washing of cells. | Ensure cells are washed thoroughly with binding buffer before and after staining. |
| Autofluorescence of cells. | Include an unstained control to assess the level of autofluorescence and set your gates accordingly. |
Cell Cycle Assay (Propidium Iodide)
| Problem | Possible Cause | Recommended Solution |
| High Coefficient of Variation (CV) of the G0/G1 peak. | Improper cell fixation. | Ensure complete fixation with cold 70% ethanol, adding it dropwise while vortexing to prevent cell clumping. |
| Cell clumps. | Filter the cell suspension through a 40 µm nylon mesh before analysis. | |
| Debris in the sample. | Gate out debris based on forward and side scatter properties. | |
| Broad S and G2/M peaks. | RNase treatment is incomplete. | Ensure RNase A is active and used at the correct concentration and incubation time to remove RNA. |
| Staining is not at equilibrium. | Incubate cells with PI for a sufficient amount of time (e.g., 30 minutes at room temperature) in the dark. | |
| Unexpected cell cycle distribution. | The effect of this compound may be cell-type specific. | Review the literature for expected effects on your cell line or a similar one. |
| Apoptotic cells with fragmented DNA (sub-G1 peak) are included in the analysis. | Gate out the sub-G1 population to analyze the cell cycle of the non-apoptotic cells. |
Data Presentation
Table 1: Hypothetical Flow Cytometry Data for Apoptosis Analysis in a BCL-2 Dependent Cell Line (e.g., RS4;11) after 24-hour this compound Treatment.
| Treatment | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Untreated Control | 95 | 3 | 2 |
| Vehicle Control (DMSO) | 94 | 4 | 2 |
| This compound (10 nM) | 60 | 30 | 10 |
| This compound (50 nM) | 25 | 55 | 20 |
Table 2: Hypothetical Flow Cytometry Data for Cell Cycle Analysis in a BCL-2 Dependent Cell Line after 48-hour this compound Treatment.
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Untreated Control | 45 | 35 | 20 | <2 |
| Vehicle Control (DMSO) | 46 | 34 | 20 | <2 |
| This compound (25 nM) | 65 | 20 | 15 | 8 |
| This compound (100 nM) | 75 | 10 | 5 | 15 |
Experimental Protocols
Protocol 1: Apoptosis Detection by Annexin V and Propidium Iodide Staining
1. Cell Preparation: a. Seed cells at an appropriate density and treat with this compound or controls for the desired time. b. Harvest both adherent and suspension cells. For adherent cells, use a gentle dissociation method. c. Wash cells twice with cold 1X PBS and centrifuge at 300 x g for 5 minutes.
2. Staining: a. Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. b. Transfer 100 µL of the cell suspension to a flow cytometry tube. c. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (100 µg/mL). d. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
3. Flow Cytometry Analysis: a. Add 400 µL of 1X Binding Buffer to each tube. b. Analyze the samples on a flow cytometer within one hour. c. Use single-stained controls to set up compensation and quadrants.
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining
1. Cell Preparation: a. Culture and treat cells with this compound as required. b. Harvest approximately 1-2 x 10^6 cells per sample. c. Wash cells with 1X PBS and centrifuge at 300 x g for 5 minutes.
2. Fixation: a. Resuspend the cell pellet in 500 µL of cold 1X PBS. b. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise. c. Incubate on ice for at least 30 minutes (or store at -20°C for later analysis).
3. Staining: a. Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. b. Wash the cell pellet with 1X PBS. c. Resuspend the pellet in 500 µL of PI/RNase Staining Buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS). d. Incubate for 30 minutes at room temperature in the dark.
4. Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer. b. Use a low flow rate to improve resolution. c. Gate on single cells to exclude doublets and aggregates.
Mandatory Visualization
Caption: BCL-2 Inhibition Pathway by this compound.
Caption: Experimental Workflow for Flow Cytometry Analysis.
Caption: Troubleshooting Decision Tree for Flow Cytometry.
References
- 1. researchgate.net [researchgate.net]
- 2. BCL-2 Inhibitor Venetoclax Induces Autophagy-Associated Cell Death, Cell Cycle Arrest, and Apoptosis in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BCL-2 Inhibitor Venetoclax Induces Autophagy-Associated Cell Death, Cell Cycle Arrest, and Apoptosis in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of S65487 sulfate in preclinical models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the BCL-2 inhibitor, S65487 sulfate (also known as VOB560), in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: S65487 is a potent and selective second-generation BCL-2 inhibitor.[1] It is a pro-drug of S55746.[1][2] S65487 binds to the BH3 hydrophobic groove of the BCL-2 protein, preventing it from sequestering pro-apoptotic proteins like BIM and BAK. This releases the pro-apoptotic proteins, leading to the initiation of the intrinsic apoptosis pathway and subsequent cancer cell death. S65487 has a different binding mode to BCL-2 compared to Venetoclax and is effective against BCL-2 mutations that confer resistance to Venetoclax, such as G101V and D103Y.
Q2: What is the selectivity profile of S65487 against other BCL-2 family members?
A2: S65487 exhibits a high degree of selectivity for BCL-2. Preclinical data demonstrates that it has poor affinity for other anti-apoptotic proteins, including MCL-1, BCL-XL, and BFL-1. This high selectivity is a key feature, suggesting a lower risk of off-target toxicities commonly associated with less selective BCL-2 family inhibitors.
Q3: What are the expected on-target effects of S65487 in preclinical models?
A3: In BCL-2-dependent hematological cancer models, S65487 is expected to induce apoptosis and inhibit cell proliferation at low nanomolar concentrations. In vivo, administration of S65487 has been shown to cause complete tumor regression in xenograft models, such as the BCL-2-dependent RS4;11 model, after a single intravenous dose.
Q4: Is S65487 effective in combination with other agents?
A4: Yes, preclinical studies have shown strong synergistic effects when S65487 is combined with other anti-cancer agents. For example, it shows potent activity in combination with the MCL-1 inhibitor S64315/MIK665 in xenograft models of lymphoid malignancies. Additionally, it has demonstrated promising synergistic activity with the hypomethylating agent azacitidine in in vitro models of Acute Myeloid Leukemia (AML).
Troubleshooting Guide
Issue 1: Higher than expected toxicity or unexpected cell death in a new cell line.
-
Question: We are observing significant toxicity in our experimental model at concentrations where we expect high selectivity for BCL-2. Could this be an off-target effect?
-
Answer and Troubleshooting Steps:
-
Confirm BCL-2 Dependency: The primary mechanism of S65487 is BCL-2 inhibition. It is crucial to confirm that your cell model is dependent on BCL-2 for survival. Lack of BCL-2 dependency may suggest that the observed effects are off-target or non-specific at the tested concentrations.
-
Assess Expression of other BCL-2 Family Members: Although S65487 is highly selective, it's good practice to profile your model for the expression levels of BCL-XL and MCL-1. High expression of these other anti-apoptotic proteins usually confers resistance, but in some contexts, unexpected sensitivities could arise.
-
Perform a Dose-Response Curve: Conduct a comprehensive dose-response experiment to determine the IC50 value in your specific cell line. Compare this to published IC50 values in known BCL-2-dependent lines (see table below). A significantly different IC50 may warrant further investigation.
-
Control for Prodrug Conversion: S65487 is a prodrug. Ensure your in vitro system has the necessary metabolic competency to convert S65487 to its active form, S55746. If not, consider using the active metabolite directly for mechanistic studies.
-
Rescue Experiment: To confirm the on-target effect, perform a rescue experiment by overexpressing BCL-2 in your cell line. If the toxicity is on-target, BCL-2 overexpression should lead to a significant increase in the IC50 value.
-
Issue 2: Lack of efficacy in a preclinical tumor model expected to be BCL-2 dependent.
-
Question: Our in vivo xenograft model, which we believe is BCL-2 dependent, is not responding to S65487 treatment. What could be the cause?
-
Answer and Troubleshooting Steps:
-
Verify BCL-2 Dependency In Vivo: Confirm the BCL-2 dependency of your tumor model in vivo. This can be done by immunohistochemistry (IHC) or western blot on tumor samples to ensure high BCL-2 expression.
-
Pharmacokinetics/Pharmacodynamics (PK/PD) Analysis: Ensure adequate drug exposure in the tumor tissue. Measure the concentration of S65487 and its active metabolite in plasma and tumor tissue over time. Lack of tumor penetration could lead to a lack of efficacy.
-
Investigate Resistance Mechanisms: Tumors can develop resistance. Upregulation of other anti-apoptotic proteins like MCL-1 or BCL-XL is a common mechanism of resistance to BCL-2 inhibitors. Analyze post-treatment tumor samples for changes in the expression of these proteins.
-
Combination Strategy: If resistance is mediated by MCL-1 or BCL-XL upregulation, a combination therapy approach may be required. Preclinical data shows strong synergy between S65487 and the MCL-1 inhibitor S64315.
-
Issue 3: Observing potential cardiac or hematological toxicities in animal models.
-
Question: We are observing signs of cardiac stress (e.g., elevated troponins) or thrombocytopenia in our animal models treated with S65487. Are these known off-target effects?
-
Answer and Troubleshooting Steps:
-
High Selectivity Profile: S65487 is specifically designed to have poor affinity for MCL-1 and BCL-XL, the two proteins whose inhibition is linked to cardiac and platelet toxicities, respectively. Therefore, these effects are not expected from on-target S65487 activity.
-
Rule out Confounding Factors: If using a combination therapy, the other agent may be the cause. For instance, MCL-1 inhibitors are known to have a risk of cardiotoxicity. In a clinical study combining S65487 (VOB560) with an MCL-1 inhibitor (MIK665), troponin increases were observed, but cardiac MRIs showed no functional or structural changes to the heart, suggesting the effect was manageable and potentially related to the MCL-1 inhibitor.
-
Dose De-escalation: The observed toxicity might be due to exaggerated pharmacology or off-target effects at supra-pharmacological doses. Perform a dose de-escalation study to determine the maximum tolerated dose (MTD) in your model and see if the toxicities resolve at lower, still efficacious doses.
-
Histopathological Analysis: Conduct a thorough histopathological examination of the heart and bone marrow from treated animals to identify any morphological changes that could explain the observed toxicities.
-
Quantitative Data Summary
Table 1: In Vitro Activity of S65487
| Cell Line | Cancer Type | IC50 (nM) | Reference |
|---|---|---|---|
| Various Hematological Cancers | Hematological | Low nM range |
| RS4;11 | B-cell Precursor Leukemia | Not specified, but BCL-2 dependent | |
Note: Specific IC50 values for a wide range of cell lines are not detailed in the provided search results but are consistently reported to be in the "low nM range".
Experimental Protocols
Protocol 1: In Vivo Xenograft Tumor Model Efficacy Study
-
Cell Culture: Culture a BCL-2-dependent human hematological cancer cell line (e.g., RS4;11) under standard conditions.
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG).
-
Tumor Implantation: Subcutaneously implant 5-10 million cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using caliper measurements.
-
Drug Formulation and Administration: Prepare this compound in a suitable vehicle for intravenous (IV) administration.
-
Treatment: Once tumors reach the target size, randomize mice into vehicle control and treatment groups. Administer S65487 intravenously. A reported effective regimen is a single IV administration. For combination studies, a weekly IV administration schedule has been used.
-
Efficacy Assessment: Monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition or regression.
-
Endpoint: Euthanize animals when tumors reach a predetermined maximum size or at the end of the study. Collect tumors and other tissues for pharmacodynamic and biomarker analysis (e.g., IHC for cleaved caspase-3 to confirm apoptosis).
Visualizations
Caption: Mechanism of S65487-induced apoptosis.
Caption: Troubleshooting logic for S65487 experiments.
References
Technical Support Center: Acquired Resistance to S65487 Sulfate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating acquired resistance to S65487 sulfate, a potent second-generation BCL-2 inhibitor.
FAQs: Understanding Acquired Resistance to this compound
Q1: What is this compound and what is its mechanism of action?
This compound (also known as VOB560) is a highly potent and selective second-generation B-cell lymphoma 2 (BCL-2) inhibitor. It functions as a BH3 mimetic, binding to the BH3-binding groove of the anti-apoptotic protein BCL-2. This action displaces pro-apoptotic proteins (like BIM, PUMA, and BAX), which can then trigger the mitochondrial pathway of apoptosis, leading to cancer cell death. A key feature of S65487 is its ability to bind effectively to BCL-2 mutants, such as G101V and D103Y, which confer resistance to the first-generation inhibitor Venetoclax.[1][2]
Q2: Are there known mechanisms of acquired resistance to this compound?
While specific clinical data on acquired resistance to this compound is still emerging, preclinical studies and data from other BH3 mimetics suggest several potential mechanisms. These are broadly categorized as "on-target" (related to BCL-2) and "off-target" (involving other cellular components) alterations.
Q3: What are the likely "off-target" mechanisms of resistance?
The most common off-target mechanism is the upregulation of other anti-apoptotic BCL-2 family proteins that are not inhibited by S65487, such as Myeloid Cell Leukemia 1 (MCL-1) and BCL-xL.[3][4] By increasing the levels of these proteins, cancer cells can sequester pro-apoptotic proteins and evade apoptosis even when BCL-2 is effectively inhibited.
Q4: Can resistance develop through changes in downstream apoptotic machinery?
Yes, mutations or downregulation of essential pro-apoptotic effector proteins like BAX and BAK can lead to resistance. If these proteins are non-functional, the apoptotic signal initiated by the release of pro-apoptotic proteins from BCL-2 cannot be executed, rendering S65487 ineffective.
Q5: How can I determine if my cell line has developed resistance to this compound?
The primary indicator of acquired resistance is a significant increase in the half-maximal inhibitory concentration (IC50) value of S65487 in your cell line compared to the parental, sensitive cell line. This should be confirmed through a dose-response cell viability assay.
Troubleshooting Guides
Issue 1: Increased IC50 of S65487 in Long-Term Cultures
Potential Cause 1: Upregulation of MCL-1 or BCL-xL
-
How to Investigate:
-
Western Blotting: Compare the protein expression levels of MCL-1 and BCL-xL in your resistant cell line versus the parental sensitive line.
-
qPCR: Analyze the mRNA transcript levels of MCL1 and BCL2L1 (the gene encoding BCL-xL) to determine if the upregulation is at the transcriptional level.
-
-
Troubleshooting/Solutions:
-
Consider combination therapy. Co-treatment with an MCL-1 inhibitor (e.g., S64315/MIK665) or a BCL-xL inhibitor may restore sensitivity.
-
Investigate upstream signaling pathways that may be driving the expression of these anti-apoptotic proteins, such as the PI3K/AKT/mTOR pathway.
-
Potential Cause 2: Loss of Function of BAX or BAK
-
How to Investigate:
-
Western Blotting: Check the protein expression levels of BAX and BAK. A complete loss of expression is a strong indicator of this resistance mechanism.
-
Sequencing: Sequence the BAX and BAK1 genes to identify any potential loss-of-function mutations.
-
-
Troubleshooting/Solutions:
-
This form of resistance can be challenging to overcome with BH3 mimetics alone, as it affects the final common pathway of apoptosis.
-
Consider exploring alternative therapeutic strategies that induce cell death through different mechanisms.
-
Issue 2: Heterogeneous Response to S65487 Treatment in a Cell Population
Potential Cause: Emergence of a Resistant Subclone
-
How to Investigate:
-
Single-Cell Cloning: Isolate single cells from the heterogeneous population and expand them into individual clones. Test the IC50 of S65487 for each clone to confirm the presence of a resistant subpopulation.
-
Flow Cytometry: Use antibodies against potential resistance markers (e.g., MCL-1) to see if there is a subpopulation of cells with high expression.
-
-
Troubleshooting/Solutions:
-
Characterize the resistant clone(s) to understand the specific mechanism of resistance using the methods described in Issue 1.
-
This may reflect the clinical scenario of clonal evolution under therapeutic pressure.
-
Quantitative Data Summary
The following tables provide example data from studies on BCL-2 inhibitor resistance. Note that these are for illustrative purposes and the values for S65487-resistant lines will need to be determined experimentally.
Table 1: Example IC50 Values for BCL-2 Inhibitors in Sensitive and Resistant AML Cell Lines
| Cell Line | Inhibitor | IC50 (Sensitive) | IC50 (Resistant) | Fold Change | Reference |
| MOLM-13 | Venetoclax | ~100 nM | >10 µM | >100 | |
| MV-4-11 | Venetoclax | <0.1 µM | >10 µM | >100 | |
| OCI-AML3 | Venetoclax | ~600 nM | ~11-42 µM | ~18-70 |
Table 2: Relative Protein Expression in BCL-2 Inhibitor Sensitive vs. Resistant Cells
| Cell Line | Resistance Mechanism | Protein | Relative Expression (Resistant vs. Sensitive) | Reference |
| ABT-199-R | Upregulation of anti-apoptotic proteins | MCL-1 | Increased | |
| ABT-199-R | Upregulation of anti-apoptotic proteins | BCL-xL | Increased | |
| ABT-737-R | Upregulation of anti-apoptotic proteins | MCL-1 | Increased | |
| ABT-737-R | Upregulation of anti-apoptotic proteins | BFL-1 | Increased |
Experimental Protocols
Protocol for Generating S65487-Resistant Cell Lines
This protocol describes a method for generating drug-resistant cell lines through continuous, long-term exposure to escalating concentrations of S65487.
-
Initial IC50 Determination: Determine the IC50 of S65487 for the parental cancer cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo).
-
Initial Drug Exposure: Culture the parental cells in media containing S65487 at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have resumed a normal growth rate (comparable to the untreated parental cells), passage them and increase the concentration of S65487 by 1.5- to 2-fold.
-
Monitoring and Maintenance: Monitor the cells for signs of toxicity and cell death. If more than 50% of the cells die, reduce the drug concentration to the previous level and allow the cells to recover before attempting to increase the concentration again.
-
Repeat Dose Escalation: Repeat step 3, gradually increasing the concentration of S65487. This process can take several months.
-
Characterization of Resistant Line: Once the cells are able to proliferate in a significantly higher concentration of S65487 (e.g., 10-fold or more above the initial IC50), the resistant cell line is established. Confirm the shift in IC50 with a new dose-response curve.
-
Cryopreservation: Cryopreserve aliquots of the resistant cells at various stages of resistance development.
Western Blot Protocol for BCL-2 Family Proteins
-
Cell Lysis: Lyse sensitive and resistant cells with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against BCL-2, MCL-1, BCL-xL, BAX, BAK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize to the loading control to compare protein expression levels between sensitive and resistant cells.
Co-Immunoprecipitation (Co-IP) Protocol to Assess BIM Sequestration
-
Cell Lysis: Lyse sensitive and resistant cells with a non-denaturing Co-IP lysis buffer (e.g., containing a non-ionic detergent like NP-40).
-
Pre-clearing: Pre-clear the lysates by incubating with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an antibody against MCL-1 or BCL-xL overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the immune complexes.
-
Washing: Wash the beads several times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against BIM to determine if it was co-immunoprecipitated with MCL-1 or BCL-xL.
Visualizations
References
Technical Support Center: Overcoming S65487 Sulfate Resistance in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the BCL-2 inhibitor, S65487 sulfate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective second-generation inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2). By binding to the BH3-binding groove of BCL-2, S65487 displaces pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP), caspase activation, and ultimately, apoptosis (programmed cell death) in cancer cells that are dependent on BCL-2 for survival.[1]
Q2: What are the primary mechanisms of resistance to this compound?
A2: Resistance to BCL-2 inhibitors like S65487 is often multifactorial. The most common mechanisms include:
-
Upregulation of other anti-apoptotic proteins: Cancer cells can compensate for BCL-2 inhibition by increasing the expression of other anti-apoptotic proteins, most notably Myeloid Cell Leukemia-1 (MCL-1) and B-cell lymphoma-extra large (BCL-XL).[2] This "swapping" of dependencies is a key escape mechanism.
-
Activation of pro-survival signaling pathways: Constitutive activation of signaling pathways such as the RAS/MAPK/ERK and PI3K/AKT pathways can promote the expression and stability of anti-apoptotic proteins like MCL-1, thereby conferring resistance.[3][4]
-
Genetic alterations: Mutations in the BCL2 gene that alter the drug-binding site can reduce the efficacy of S65487. Additionally, mutations in tumor suppressor genes like TP53 can contribute to a more general resistance to apoptosis.
Q3: How can I determine if my cancer cell line is resistant to this compound?
A3: Resistance can be assessed through a combination of in vitro assays:
-
Cell Viability Assays (e.g., MTT, CellTiter-Glo): A significant increase in the half-maximal inhibitory concentration (IC50) of S65487 in your cell line compared to sensitive control lines is a primary indicator of resistance.
-
Apoptosis Assays (e.g., Annexin V/PI staining): Resistant cells will show a significantly lower percentage of apoptotic cells after treatment with S65487 compared to sensitive cells.
-
Western Blotting: Analyze the protein levels of BCL-2 family members. Increased expression of MCL-1 or BCL-XL in your treated or resistant cell line is a strong indicator of the resistance mechanism.
-
BH3 Profiling: This functional assay can determine the dependency of mitochondria on specific anti-apoptotic proteins, revealing a shift in dependency from BCL-2 to MCL-1 or BCL-XL in resistant cells.[5]
Q4: What are the potential biomarkers for predicting this compound resistance?
A4: Several biomarkers are being investigated to predict resistance to BCL-2 inhibitors:
-
High baseline expression of MCL-1 or BCL-XL: Cancer cells with high intrinsic levels of these proteins may be less responsive to S65487 monotherapy.
-
Mutations in the RAS/MAPK or PI3K/AKT pathways: The presence of activating mutations in genes like KRAS, NRAS, or PTPN11 can predict resistance.
-
BCL2 gene mutations: Specific mutations in the BH3-binding groove of BCL-2 can directly interfere with S65487 binding.
-
TP53 mutations: Loss of p53 function is often associated with a blunted apoptotic response to various therapies, including BCL-2 inhibitors.
Troubleshooting Guides
Issue 1: My cells are showing reduced sensitivity to S65487 (high IC50 value).
| Possible Cause | Troubleshooting Step |
| Intrinsic Resistance | 1. Assess BCL-2 Family Protein Expression: Perform a western blot to determine the baseline protein levels of BCL-2, MCL-1, and BCL-XL. High levels of MCL-1 or BCL-XL may indicate intrinsic resistance. 2. Perform BH3 Profiling: This will functionally confirm the anti-apoptotic dependency of your cells. |
| Acquired Resistance | 1. Compare to Parental Cell Line: If you have developed a resistant cell line, compare the protein expression of BCL-2 family members to the parental, sensitive cell line. A significant increase in MCL-1 or BCL-XL in the resistant line is a common mechanism. In venetoclax-resistant OCI-AML2 and MOLM-13 cells, MCL-1 protein levels were found to increase by 5.2- and 6.8-fold, respectively. 2. Sequence the BCL2 gene: Check for acquired mutations in the BH3-binding groove that could prevent S65487 from binding effectively. |
| Experimental Error | 1. Verify Drug Concentration and Activity: Ensure the this compound is properly dissolved and stored. Test the activity of your S65487 stock on a known sensitive cell line. 2. Optimize Assay Conditions: Ensure optimal cell seeding density and incubation times for your cell viability assay. |
Issue 2: I'm not observing significant apoptosis after S65487 treatment.
| Possible Cause | Troubleshooting Step |
| Upregulation of Compensatory Anti-Apoptotic Proteins | 1. Co-treat with an MCL-1 Inhibitor: The most common reason for a lack of apoptosis is the upregulation of MCL-1. Combine S65487 with a selective MCL-1 inhibitor, such as S64315 (MIK665). This combination has been shown to have synergistic effects. 2. Co-treat with a BCL-XL Inhibitor: If western blotting indicates high BCL-XL levels, consider a combination with a BCL-XL inhibitor. |
| Cell Cycle Arrest Instead of Apoptosis | 1. Perform Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution of your treated cells. Some cells may undergo cell cycle arrest in response to treatment rather than immediate apoptosis. |
| Sub-optimal Drug Concentration or Treatment Duration | 1. Perform a Dose-Response and Time-Course Experiment: Determine the optimal concentration and duration of S65487 treatment to induce apoptosis in your specific cell line. |
Quantitative Data Summary
Table 1: IC50 Values of BCL-2 Family Inhibitors in Various Cancer Cell Lines
| Cell Line | Drug | IC50 (nM) | Resistance Status |
| H929 | MIK665 (S64315) | 250 | Sensitive to MCL-1 inhibition |
| MOLM-14 | RMC-4550 (SHP2 inhibitor) | 146 | Sensitive |
| MV4-11 | RMC-4550 (SHP2 inhibitor) | 120 | Sensitive |
| Kasumi-1 | RMC-4550 (SHP2 inhibitor) | 193 | Sensitive |
| SKNO-1 | RMC-4550 (SHP2 inhibitor) | 480 | Sensitive |
| OCI-AML3 | RMC-4550 (SHP2 inhibitor) | > 10,000 | Resistant |
| THP-1 | RMC-4550 (SHP2 inhibitor) | > 10,000 | Resistant |
| NOMO-1 | RMC-4550 (SHP2 inhibitor) | > 10,000 | Resistant |
| HL-60 | RMC-4550 (SHP2 inhibitor) | > 10,000 | Resistant |
Note: Data for S65487 IC50 values in resistant vs. sensitive lines is limited in the public domain. The data presented for RMC-4550 illustrates the range of sensitivities that can be observed.
Table 2: Synergistic Effects of Combining BCL-2 and MCL-1 Inhibitors
| Cell Line(s) | Combination | Effect | Synergy Score (Bliss) |
| AML Cell Lines | Venetoclax + AZD5991 | Increased Apoptosis | > 5 (Synergistic) |
| PDX ALL Samples | Venetoclax + S63845 | Increased Cell Death | Synergistic |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells and determine the IC50 value.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value using appropriate software.
Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the appropriate duration.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Western Blot for BCL-2 Family Proteins
Objective: To detect changes in the expression of BCL-2, MCL-1, and BCL-XL proteins.
Materials:
-
Treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-BCL-2, anti-MCL-1, anti-BCL-XL, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensity and normalize to the loading control to determine relative protein expression.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. hra.nhs.uk [hra.nhs.uk]
- 2. Acquired resistance to ABT-737 in lymphoma cells that up-regulate MCL-1 and BFL-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. missionbio.com [missionbio.com]
- 4. Activation of RAS/MAPK pathway confers MCL-1 mediated acquired resistance to BCL-2 inhibitor venetoclax in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
How to minimize S65487 sulfate toxicity in animal studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing potential S65487 sulfate toxicity in animal studies. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is S65487 and what is its mechanism of action?
S65487 (also known as VOB560) is an investigational small molecule that acts as a potent and selective inhibitor of B-cell lymphoma 2 (BCL-2).[1][2] It is a prodrug of S55746.[1][2] BCL-2 is a protein that prevents apoptosis (programmed cell death). In many cancers, BCL-2 is overexpressed, allowing cancer cells to survive and proliferate.[3] By inhibiting BCL-2, S65487 promotes apoptosis in cancer cells. S65487 has demonstrated anti-cancer activity in hematological cancer cell lines and has shown the ability to induce tumor regression in in-vivo models of lymphoid malignancies.
Q2: What is the known toxicity profile of this compound in animals?
Specific public data on the comprehensive toxicity profile of this compound in animal studies is limited. However, studies have shown that it is well-tolerated at effective doses in mouse and rat xenograft models, particularly when used in combination with other therapeutic agents. As with other BCL-2 inhibitors, potential toxicities could be related to on-target effects in normal tissues that rely on BCL-2 for survival. General drug toxicity assessments in animal models include acute, subacute, and chronic studies to evaluate effects on various organs.
Q3: What are the general principles for minimizing drug-induced toxicity in animal studies?
Minimizing drug-induced toxicity in animal studies involves a multi-faceted approach:
-
Dose-Range Finding Studies: Conduct preliminary studies to identify the maximum tolerated dose (MTD) and to establish a safe dose range for efficacy studies.
-
Appropriate Animal Models: Select animal species that are pharmacologically relevant to the drug's mechanism of action.
-
Close Monitoring: Regularly monitor animals for clinical signs of toxicity, changes in body weight, food and water consumption, and any behavioral changes.
-
Biochemical and Hematological Analysis: Conduct regular blood tests to monitor for signs of organ damage (e.g., liver enzymes, kidney function markers) and hematological changes.
-
Histopathological Examination: At the end of the study, perform a thorough histopathological examination of all major organs to identify any microscopic changes.
-
Refinement of Experimental Procedures: Optimize drug formulation, route of administration, and dosing schedule to minimize local and systemic adverse effects.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected mortality or severe adverse events at predicted "safe" doses. | - Incorrect dose calculation or administration.- Higher than expected sensitivity of the specific animal strain or species.- Issues with drug formulation leading to altered bioavailability. | - Immediately cease dosing in the affected cohort.- Verify all dose calculations, preparation steps, and administration techniques.- Consider conducting a pilot study with a wider dose range in a small number of animals.- Analyze the formulation for stability and homogeneity. |
| Significant weight loss (>15-20%) in treated animals. | - Systemic toxicity affecting appetite or metabolism.- Gastrointestinal toxicity.- Dehydration. | - Increase the frequency of monitoring.- Provide supportive care, such as supplemental nutrition and hydration.- Consider reducing the dose or altering the dosing schedule.- Perform interim blood analysis to check for organ toxicity. |
| Elevated liver enzymes (e.g., ALT, AST) in blood analysis. | - Drug-induced liver injury (DILI). | - Reduce the dose or discontinue treatment.- Collect liver tissue for histopathological evaluation.- Consider co-administration of a hepatoprotective agent if scientifically justified. |
| Changes in kidney function markers (e.g., BUN, creatinine). | - Drug-induced nephrotoxicity. | - Lower the dose or stop administration.- Ensure adequate hydration of the animals.- Collect kidney tissue for histopathological analysis. |
| Local irritation or inflammation at the injection site (for parenteral administration). | - Irritating properties of the drug formulation (e.g., pH, osmolarity).- High concentration of the drug.- Improper injection technique. | - Rotate injection sites.- Dilute the drug to a larger volume if possible.- Reformulate the drug with excipients known to reduce irritation.- Ensure proper injection technique is being used. |
Experimental Protocols
Protocol 1: Acute Toxicity Study (Dose-Range Finding)
-
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity following a single administration of this compound.
-
Animals: Use a small number of rodents (e.g., mice or rats) for initial dose-ranging.
-
Dose Levels: Administer a wide range of doses, typically starting from the anticipated efficacious dose and escalating until signs of toxicity are observed.
-
Administration: The route of administration should be the one intended for efficacy studies (e.g., intravenous, oral).
-
Monitoring: Observe animals continuously for the first few hours post-administration and then daily for up to 14 days. Record clinical signs, body weight, and any mortality.
-
Endpoint: At the end of the observation period, perform a gross necropsy. For animals that die during the study, necropsy should be performed promptly.
-
Data Analysis: Determine the MTD, defined as the highest dose that does not cause significant toxicity or more than 10% body weight loss.
Protocol 2: Sub-chronic Toxicity Study
-
Objective: To evaluate the potential toxicity of this compound after repeated administration over a period of 28 or 90 days.
-
Animals: Use a rodent and a non-rodent species, as per regulatory guidelines.
-
Dose Levels: Typically include a control group, a low-dose, a mid-dose, and a high-dose group. The high dose should be at or near the MTD.
-
Administration: Administer the drug daily via the intended clinical route.
-
In-life Monitoring:
-
Clinical Observations: Daily.
-
Body Weight and Food Consumption: Weekly.
-
Ophthalmology: Before the start and at the end of the study.
-
Hematology and Clinical Chemistry: At baseline, mid-study, and termination.
-
-
Terminal Procedures:
-
Gross Necropsy: Detailed examination of all external surfaces, orifices, and internal organs.
-
Organ Weights: Weigh major organs.
-
Histopathology: Microscopic examination of a comprehensive list of tissues from all animals in the control and high-dose groups. Tissues from lower-dose groups showing target organ toxicity should also be examined.
-
Visualizations
Caption: Mechanism of action of S65487, a BCL-2 inhibitor, leading to apoptosis.
Caption: General workflow for preclinical toxicity assessment of a new drug candidate.
References
Technical Support Center: Troubleshooting Cell Line Contamination in S65487 Sulfate Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with S65487 sulfate. The focus is on identifying and resolving potential cell line contamination issues that may arise during experimentation, ensuring the validity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cell death or altered morphology in our cancer cell lines after treatment with this compound. Could the compound be contaminated?
While contamination of the compound is a possibility, it is more common for these issues to stem from biological or chemical contaminants in the cell culture itself.[1] Before suspecting the compound, it is crucial to rule out common cell culture contaminants such as bacteria, yeast, fungi, mycoplasma, or cross-contamination with another cell line.[1][2]
Q2: What are the initial signs of common biological contaminations in our this compound experiments?
The observable signs of contamination can vary depending on the type of contaminant:
-
Bacteria: A sudden cloudiness (turbidity) in the culture medium, a rapid drop in pH (the medium turns yellow), and sometimes a foul odor are indicative of bacterial contamination.[1] Under a microscope, you may see tiny, motile particles between your cells.[1]
-
Yeast: The culture medium may become cloudy, and you might observe small, budding, oval-shaped particles, often in chains, under the microscope.
-
Fungi (Mold): Fungal contamination often presents as filamentous structures (mycelia) or clumps of spores within the culture. The pH of the medium may remain stable initially but can change as the contamination worsens.
Q3: Our experimental results with this compound are inconsistent, but the cells appear healthy under the microscope. What could be the underlying issue?
This scenario strongly suggests a cryptic contamination, most commonly with mycoplasma. Mycoplasma are very small bacteria that lack a cell wall, making them invisible under a standard light microscope. They can significantly alter cellular metabolism, growth rates, and gene expression, leading to unreliable and irreproducible experimental outcomes. Another possibility is low-level chemical contamination from sources such as reagents, water, or laboratory plasticware.
Q4: How can we definitively test for mycoplasma contamination in our cell cultures used for this compound studies?
Several methods are available for reliable mycoplasma detection. PCR-based kits are highly recommended due to their speed and sensitivity. Other methods include:
-
DNA Staining: Using fluorescent dyes like DAPI or Hoechst that bind to DNA. Mycoplasma will appear as small, distinct fluorescent particles outside the cell nuclei.
-
ELISA: Enzyme-linked immunosorbent assay can detect mycoplasma antigens.
-
Culture-based methods: While considered a gold standard, this method is slow as it requires culturing the mycoplasma on specific agar plates.
Q5: We suspect cross-contamination with another cell line in our this compound experiment. How can we confirm this?
Cross-contamination, where one cell line is unintentionally mixed with another, is a serious issue that can invalidate research findings. Confirmation of the cell line's identity is crucial. The standard method for authenticating human cell lines is Short Tandem Repeat (STR) profiling . Other methods include:
-
Isoenzyme analysis: This method can verify the species of origin of the cell line.
-
Karyotyping: This technique examines the chromosomes of a cell line to identify its unique chromosomal makeup.
It is best practice to obtain cell lines from reputable cell banks that provide a certificate of authenticity.
Troubleshooting Guides
Guide 1: Immediate Steps Upon Suspecting Contamination
If you suspect contamination in your cell culture experiments with this compound, follow these immediate steps to contain the issue:
-
Isolate: Immediately quarantine the suspected contaminated flask(s) or plate(s) to prevent the spread to other cultures.
-
Inspect: Visually inspect all other cultures in the same incubator for similar signs of contamination.
-
Document: Record the date, cell line, passage number, and a detailed description of the suspected contamination.
-
Decontaminate: Thoroughly clean and disinfect the biosafety cabinet, incubator, and any shared equipment (e.g., pipettors, media bottle warmers) with 70% ethanol and a broad-spectrum disinfectant.
-
Discard: It is generally recommended to discard the contaminated culture to prevent further risk. For irreplaceable cultures, consult advanced troubleshooting guides for potential salvage protocols, although this is often not advisable.
Guide 2: Identifying the Source of Contamination
Identifying the source is critical to preventing future contamination events. Consider the following potential sources:
| Potential Source | Common Contaminants | Preventative Actions |
| Laboratory Personnel | Bacteria, Fungi, Mycoplasma | Strict adherence to aseptic technique, wearing appropriate personal protective equipment (PPE). |
| Work Environment | Bacteria, Fungi (spores) | Regular cleaning and disinfection of biosafety cabinets, incubators, and work surfaces. |
| Reagents and Media | Bacteria, Fungi, Mycoplasma, Endotoxins | Purchase reagents from reputable suppliers, use sterile filtration for prepared media, and aliquot reagents to avoid contaminating stock solutions. |
| Laboratory Equipment | Bacteria, Fungi | Regular cleaning and decontamination of water baths, centrifuges, and microscopes. Use sterile, disposable plasticware or properly sterilized glassware. |
| Incoming Cell Lines | Cross-contamination, Mycoplasma | Authenticate new cell lines upon receipt and quarantine them from other cultures until they are confirmed to be clean. |
Experimental Protocols
Protocol 1: Basic Aseptic Technique for this compound Experiments
-
Preparation: Before starting, ensure the biosafety cabinet is clean and free of clutter. Disinfect all surfaces with 70% ethanol.
-
Personal Protective Equipment (PPE): Wear a clean lab coat, gloves, and safety glasses.
-
Sterile Handling: Use sterile serological pipettes and pipette tips for all liquid handling. Do not reuse disposable plasticware.
-
One Cell Line at a Time: Work with only one cell line at a time in the biosafety cabinet to prevent cross-contamination.
-
Reagent Handling: When using shared reagents like media or PBS, pour out the required amount into a separate sterile container. Do not introduce pipettes directly into the stock bottle.
-
Incubator and Water Bath: Regularly clean and disinfect the incubator and water bath. Use sterile water with a disinfectant in the water bath.
-
Waste Disposal: Dispose of all biological waste in appropriate biohazard containers.
Protocol 2: Mycoplasma Detection using PCR
This is a generalized protocol; always refer to the specific instructions of your chosen PCR detection kit.
-
Sample Collection: Collect 1 ml of cell culture supernatant from a culture that is 70-80% confluent.
-
DNA Extraction: Extract the DNA from the supernatant. Many kits provide a simplified lysis procedure.
-
PCR Amplification: Set up the PCR reaction by mixing the extracted DNA with the PCR master mix, primers, and polymerase provided in the kit.
-
Gel Electrophoresis: Run the PCR products on an agarose gel.
-
Analysis: Compare the resulting bands to the positive and negative controls provided with the kit. The presence of a band at the expected size for mycoplasma DNA indicates contamination.
Visualizations
Caption: A typical experimental workflow for this compound studies, incorporating a critical quality control checkpoint for contamination.
Caption: The simplified signaling pathway of this compound inducing apoptosis through Bcl-2 inhibition.
Caption: A logical flowchart for troubleshooting suspected cell line contamination.
References
Technical Support Center: Normalizing Western Blot Data for S65487 Sulfate Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the BCL-2 inhibitor S65487, particularly in the context of experiments involving its sulfate formulation. The focus is on achieving accurate and reproducible western blot data for phosphorylated S6 ribosomal protein (p-S6), a key downstream effector in signaling pathways relevant to cancer research.
Frequently Asked Questions (FAQs)
Q1: What is the best method for normalizing western blot data for phosphorylated S6 (p-S6) in experiments with S65487?
The most reliable method for normalizing phosphorylated proteins like p-S6 is to normalize the phospho-specific signal to the total protein level of the target protein (total S6).[1][2] This approach accounts for any changes in the overall expression of the S6 protein that might be induced by the experimental conditions. Alternatively, total protein normalization (TPN), where the p-S6 signal is normalized to the total protein loaded in the lane, is also a highly recommended and increasingly standard method.[3]
Q2: Can I use housekeeping proteins (HKPs) like β-actin, GAPDH, or tubulin for normalization in my S65487 experiments?
Q3: How does the sulfate in the S65487 formulation affect my western blot?
High salt concentrations in protein lysates can interfere with SDS-PAGE, leading to band distortion. While the concentration of sulfate from the drug is likely to be low in the final lysate, it is a good practice to be aware of the total ionic strength of your samples. Ensure consistent buffer conditions across all samples to minimize variability.
Q4: I am not seeing a strong signal for p-S6. What are the common causes?
Weak or no p-S6 signal can be due to several factors:
-
Suboptimal cell lysis: Ensure your lysis buffer contains freshly added phosphatase and protease inhibitors to prevent dephosphorylation and degradation of your target protein. Keep samples on ice throughout the preparation process.
-
Low antibody affinity or concentration: Use a phospho-specific antibody validated for western blotting. You may need to optimize the antibody concentration.
-
Insufficient protein loading: For low-abundance phosphoproteins, you may need to load a higher amount of total protein (e.g., 30-50 µg).
-
Inefficient transfer: Verify protein transfer by staining the membrane with Ponceau S after transfer.
Q5: Why is it recommended to use BSA instead of milk for blocking when detecting phosphorylated proteins?
Milk contains casein, which is a phosphoprotein. This can lead to high background when probing for phosphorylated proteins due to non-specific binding of the phospho-specific antibody. Therefore, using Bovine Serum Albumin (BSA) as the blocking agent is generally recommended for p-S6 western blots.
Troubleshooting Guides
Problem 1: High Background on the Western Blot
| Possible Cause | Solution |
| Inadequate blocking | Increase blocking time to 1-2 hours at room temperature or overnight at 4°C. Optimize the concentration of the blocking agent (e.g., 3-5% BSA). |
| Primary antibody concentration too high | Decrease the primary antibody concentration. Perform a dot blot to determine the optimal antibody dilution. |
| Secondary antibody cross-reactivity | Run a control lane with only the secondary antibody to check for non-specific binding. |
| Contaminated buffers | Prepare fresh buffers and filter them before use. |
| Membrane dried out | Ensure the membrane is always submerged in buffer during incubation and washing steps. |
Problem 2: Inconsistent or Uneven Bands
| Possible Cause | Solution |
| Uneven protein loading | Use a reliable protein quantification assay (e.g., BCA) to ensure equal loading. |
| Issues with gel polymerization | Ensure gels are prepared with fresh reagents and allowed to polymerize completely. |
| Problems during protein transfer | Check for air bubbles between the gel and the membrane. Ensure good contact and uniform pressure in the transfer stack. |
| Inconsistent sample preparation | Standardize the sample preparation protocol for all samples. |
Problem 3: Multiple or Unexpected Bands
| Possible Cause | Solution |
| Non-specific antibody binding | Increase the stringency of the washing steps (e.g., increase the number of washes or the Tween-20 concentration). |
| Protein degradation | Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice. |
| Splice variants or post-translational modifications | Consult protein databases (e.g., UniProt) to check for known isoforms or modifications of your target protein. |
| Antibody detecting non-denatured protein | Ensure complete denaturation of samples by boiling in Laemmli buffer. |
Data Presentation: Normalization Strategies Comparison
| Normalization Method | Principle | Advantages | Disadvantages | Recommendation for p-S6 |
| Total Protein Normalization (TPN) | Normalize p-S6 signal to the total protein in each lane (e.g., using Ponceau S or stain-free gels). | Accounts for loading and transfer variability. More accurate than HKPs as it relies on the entire protein profile. | Requires an additional staining step or specialized gels and imaging equipment. | Highly Recommended |
| Normalization to Total S6 | Normalize p-S6 signal to the total S6 protein signal on the same blot. | Most accurate for assessing phosphorylation status as it accounts for changes in total S6 expression. | Requires a high-quality antibody to total S6. May require stripping and reprobing or multiplex fluorescence. | Highly Recommended |
| Housekeeping Proteins (HKPs) | Normalize p-S6 signal to a constitutively expressed protein (e.g., β-actin, GAPDH). | Simple and widely used. | HKP expression can be affected by experimental conditions, leading to inaccurate results. | Use with Caution: Requires thorough validation of HKP stability under your specific experimental conditions with S65487. |
Experimental Protocols
Protocol 1: Western Blotting for p-S6 (Ser235/236)
-
Sample Preparation:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Determine protein concentration using a BCA assay.
-
Prepare lysates by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF membrane.
-
(Optional but recommended) Stain the membrane with Ponceau S to visualize total protein and verify transfer efficiency.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-S6 (Ser235/236) overnight at 4°C, diluted in 5% BSA/TBST.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply an ECL substrate and capture the chemiluminescent signal using a digital imager.
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the p-S6 signal using one of the recommended methods (TPN or normalization to total S6).
-
Protocol 2: Validation of Housekeeping Proteins
-
Prepare a set of samples representing all experimental conditions (e.g., different concentrations of S65487, time points).
-
Run two identical gels with increasing amounts of protein lysate for each condition to determine the linear range of detection.
-
Transfer the proteins to a PVDF membrane.
-
Perform a total protein stain (e.g., Ponceau S) on one membrane to assess loading consistency.
-
Probe the other membrane with an antibody against the housekeeping protein of interest.
-
Quantify the band intensities for the housekeeping protein and the total protein stain.
-
A valid housekeeping protein will show a signal that is directly proportional to the total protein loaded across all experimental conditions.
Visualizations
Caption: S6K1 signaling pathway and the action of S65487.
Caption: Western blot experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. licorbio.com [licorbio.com]
- 3. Total Protein Normalization | Bio-Rad [bio-rad.com]
- 4. Housekeeping proteins: a preliminary study illustrating some limitations as useful references in protein expression studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I/II Trial of S65487 Plus Azacitidine in Acute Myeloid Leukemia [clinicaltrials.servier.com]
Validation & Comparative
Validating S65487 Sulfate's On-Target Activity in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the on-target activity of S65487 sulfate, a potent and selective BCL-2 inhibitor. We offer a comparative analysis with established BCL-2 inhibitors, Venetoclax and Navitoclax, and provide detailed experimental protocols for key validation assays.
Introduction to this compound
This compound (also known as VOB560) is a second-generation, potent, and selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[1][2][3] BCL-2 is a key anti-apoptotic protein that is often overexpressed in various hematological malignancies, contributing to cancer cell survival and resistance to therapy. S65487 binds to the BH3 hydrophobic groove of BCL-2, thereby inhibiting its function and inducing apoptosis in cancer cells.[1][2] Notably, S65487 demonstrates poor affinity for other BCL-2 family members like MCL-1, BFL-1, and BCL-XL, highlighting its selectivity. It has also shown activity against BCL-2 mutations that confer resistance to other BCL-2 inhibitors like Venetoclax.
BCL-2 Signaling Pathway and Inhibitor Mechanism of Action
The BCL-2 family of proteins are central regulators of the intrinsic apoptotic pathway. In cancer cells, the overexpression of anti-apoptotic proteins like BCL-2 sequesters pro-apoptotic proteins (e.g., BIM, BAD, PUMA), preventing them from activating the effector proteins BAX and BAK. This inhibition of BAX/BAK prevents the formation of pores in the mitochondrial outer membrane, blocking the release of cytochrome c and subsequent caspase activation, ultimately leading to cell survival. BCL-2 inhibitors, such as S65487, Venetoclax, and Navitoclax, act as BH3 mimetics. They bind to the BH3 groove of anti-apoptotic proteins, displacing the pro-apoptotic BH3-only proteins. The released BH3-only proteins can then activate BAX and BAK, leading to mitochondrial outer membrane permeabilization, caspase activation, and apoptosis.
Caption: BCL-2 pathway and inhibitor action.
Experimental Workflow for Validating On-Target Activity
A multi-faceted approach is recommended to robustly validate the on-target activity of this compound in a cellular context. This workflow combines assays to measure cellular viability, target engagement, and downstream apoptotic effects.
Caption: Validating S65487 on-target activity.
Comparative Cellular Activity of BCL-2 Inhibitors
The following table summarizes the reported cellular activity of this compound and its comparators, Venetoclax and Navitoclax, in various hematological cancer cell lines. While specific IC50 values for S65487 are not publicly available, it is reported to inhibit cell proliferation in the low nanomolar range.
| Inhibitor | Target(s) | Cell Line | IC50/EC50 (nM) | Assay Type |
| This compound | BCL-2 | Hematological Cancer Cell Lines | Low nM range | Cell Proliferation |
| Venetoclax | BCL-2 | OCI-Ly1 | 60 | Cell Viability |
| ML-2 | 100 | Cell Viability | ||
| MOLM-13 | 200 | Cell Viability | ||
| OCI-AML3 | 600 | Cell Viability | ||
| HL-60 | 1600 | Cell Viability | ||
| T-ALL | 2600 | Cell Viability | ||
| B-ALL | 690 | Cell Viability | ||
| Navitoclax | BCL-2, BCL-xL, BCL-w | Various Hematological Cell Lines | < 1000 | Cell Viability |
Experimental Protocols
Cell Viability Assay (e.g., MTS Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and comparator compounds on the proliferation of hematological cancer cell lines.
Materials:
-
Hematological cancer cell lines (e.g., RS4;11, MOLM-13)
-
Complete cell culture medium
-
This compound, Venetoclax, Navitoclax (dissolved in DMSO)
-
96-well clear-bottom microplates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Prepare serial dilutions of this compound, Venetoclax, and Navitoclax in complete medium.
-
Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a non-linear regression curve fit.
Co-Immunoprecipitation (Co-IP)
Objective: To demonstrate that this compound disrupts the interaction between BCL-2 and its pro-apoptotic binding partners (e.g., BIM, BAX) in cells.
Materials:
-
Hematological cancer cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-BCL-2 antibody for immunoprecipitation
-
Anti-BIM and anti-BAX antibodies for Western blotting
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Treat cells with this compound or vehicle control for a specified time (e.g., 4-6 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the pre-cleared lysates with an anti-BCL-2 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluted samples by SDS-PAGE and Western blotting using antibodies against BCL-2, BIM, and BAX. A decrease in the amount of BIM or BAX co-immunoprecipitated with BCL-2 in the S65487-treated sample compared to the control indicates disruption of the protein-protein interaction.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct target engagement of this compound with BCL-2 in intact cells by measuring changes in the thermal stability of BCL-2.
Materials:
-
Hematological cancer cell lines
-
This compound
-
PBS
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Western blotting reagents
-
Anti-BCL-2 antibody
Procedure:
-
Treat cells with this compound or vehicle control for a specified time.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by a cooling step to 4°C.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation.
-
Analyze the soluble fractions by Western blotting using an anti-BCL-2 antibody. An increase in the amount of soluble BCL-2 at higher temperatures in the S65487-treated samples compared to the control indicates that the compound has bound to and stabilized the BCL-2 protein.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis in cells treated with this compound.
Materials:
-
Hematological cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with this compound or vehicle control for a specified time (e.g., 24-48 hours).
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. The percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells can be quantified. An increase in the apoptotic cell population in the S65487-treated samples confirms the pro-apoptotic activity of the compound.
References
A Head-to-Head Comparison of BCL-2 and MCL-1 Inhibition: ABT-199 (Venetoclax) vs. S63845
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two pivotal targeted therapies: ABT-199 (Venetoclax), a selective B-cell lymphoma 2 (BCL-2) inhibitor, and S63845, a potent and selective Myeloid Cell Leukemia 1 (MCL-1) inhibitor. While the prompt initially referenced S65487 sulfate, it is important to clarify that S65487 is a second-generation BCL-2 inhibitor.[1][2] To fulfill the comparative intent of evaluating distinct anti-apoptotic targeting strategies, this guide will focus on the well-characterized and highly selective MCL-1 inhibitor, S63845, as a direct counterpart to the BCL-2 inhibitor, ABT-199.
The evasion of apoptosis is a hallmark of cancer, and the BCL-2 family of proteins are central regulators of this process.[3] Overexpression of anti-apoptotic proteins like BCL-2 and MCL-1 allows cancer cells to survive despite cellular stress and conventional therapies. ABT-199 and S63845 represent a class of drugs known as BH3 mimetics, which are designed to restore the natural process of programmed cell death.[3]
Mechanism of Action: Restoring Apoptotic Signaling
The intrinsic pathway of apoptosis is governed by a delicate balance between pro-survival proteins (BCL-2, BCL-XL, MCL-1) and pro-apoptotic proteins (e.g., BIM, BID, PUMA, BAX, BAK).[4] In cancer cells, overexpressed pro-survival proteins sequester pro-apoptotic "activator" proteins (like BIM), preventing them from activating the "effector" proteins BAX and BAK. This blockage prevents the permeabilization of the mitochondrial outer membrane, a point of no return for cell death.
ABT-199 (Venetoclax) is a highly selective BH3 mimetic that binds with sub-nanomolar affinity to the BH3-binding groove of BCL-2. This action displaces sequestered pro-apoptotic proteins, particularly BIM. Once liberated, these proteins can activate BAX and BAK, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, culminating in apoptosis.
S63845 functions in a similar manner but targets a different pro-survival protein, MCL-1. MCL-1 is a critical survival factor in many cancers and a primary mechanism of resistance to BCL-2 inhibition. S63845 binds with high affinity and selectivity to the BH3 groove of MCL-1, displacing its bound pro-apoptotic partners. This frees BAX and BAK to trigger the apoptotic cascade.
Data Presentation: Potency and Selectivity
The efficacy and safety of BH3 mimetics are defined by their potency against their intended target and their selectivity against other BCL-2 family members. ABT-199's high selectivity for BCL-2 over BCL-XL is crucial for avoiding on-target thrombocytopenia, a dose-limiting toxicity of earlier, less selective inhibitors. Similarly, S63845 demonstrates remarkable selectivity for MCL-1.
| Compound | Target | Binding Affinity (Ki or Kd) | Selectivity Profile |
| ABT-199 (Venetoclax) | BCL-2 | <0.01 nM | >4800-fold vs. BCL-XL; No activity vs. MCL-1 |
| BCL-XL | 48 nM | ||
| BCL-w | 245 nM | ||
| MCL-1 | >444 nM | ||
| S63845 | MCL-1 | Ki <1.2 nM; Kd = 0.19 nM | No discernible binding to BCL-2 or BCL-XL |
| BCL-2 | Not Available | ||
| BCL-XL | Not Available |
Synergistic Potential and Combination Therapy
The development of resistance to single-agent BH3 mimetics is a significant clinical challenge. For ABT-199, a common resistance mechanism is the upregulation of MCL-1, which can take over the role of BCL-2 in sequestering pro-apoptotic proteins. This provides a strong rationale for combining BCL-2 and MCL-1 inhibitors to achieve a more profound and durable apoptotic response. Preclinical studies have demonstrated that combining S63845 with a BCL-2 inhibitor like ABT-199 results in synergistic cell killing in various cancer models, including multiple myeloma and cervical cancer.
The logical basis for this synergy is the comprehensive blockade of the two major anti-apoptotic pathways, leaving cancer cells with no escape route from programmed cell death.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of compound activity. Below are representative protocols for key in vitro assays.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of viability.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of S63845, ABT-199, or the combination, including a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully aspirate the media and add 100-150 µL of a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the results to determine the IC50 (the concentration of drug that inhibits cell growth by 50%).
-
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay quantifies the induction of apoptosis.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect apoptotic cells. Propidium Iodide (PI) is a nuclear stain that is excluded by live cells but can enter late apoptotic and necrotic cells with compromised membranes.
-
Protocol:
-
Cell Treatment: Treat cells in suspension or in plates with the desired concentrations of ABT-199, S63845, or the combination for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at a low speed (e.g., 400 x g for 5 minutes) and wash the cell pellet once with cold 1X PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI staining solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Co-Immunoprecipitation (Co-IP)
This assay is used to demonstrate that a BH3 mimetic disrupts the interaction between its target protein and a pro-apoptotic partner.
-
Principle: An antibody specific to a "bait" protein (e.g., BCL-2 or MCL-1) is used to pull it out of a cell lysate. If a "prey" protein (e.g., BIM or BAK) is bound to the bait, it will be pulled down as well. The presence of the prey is then detected by Western blotting. Treatment with a BH3 mimetic should reduce the amount of prey protein that is co-immunoprecipitated.
-
Protocol:
-
Cell Lysis: Treat cells with the inhibitor (e.g., ABT-199 or S63845) for a short period (e.g., 4 hours). Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., containing 1% Triton X-100 or CHAPS) supplemented with protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the primary antibody against the bait protein (e.g., anti-BCL-2 or anti-MCL-1) to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh Protein A/G beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads by adding 2X SDS-PAGE sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against both the bait (e.g., BCL-2) and the expected prey (e.g., BIM) proteins to visualize the interaction and its disruption by the inhibitor.
-
References
Dual Targeting of Bcl-2 and MCL-1: A Synergistic Strategy in Cancer Therapy
A Comparison Guide for Researchers and Drug Development Professionals
The circumvention of apoptosis, a programmed cell death mechanism, is a hallmark of cancer. This evasion is often mediated by the overexpression of anti-apoptotic proteins from the B-cell lymphoma 2 (Bcl-2) family. Two key members of this family, Bcl-2 and Myeloid Cell Leukemia 1 (MCL-1), have emerged as critical survival factors for numerous malignancies. While inhibitors targeting individual Bcl-2 family members have shown clinical promise, cancer cells frequently develop resistance by upregulating other anti-apoptotic proteins. This guide provides a comprehensive comparison of the synergistic effects observed when combining S65487 sulfate, a potent Bcl-2 inhibitor, with various MCL-1 inhibitors, supported by experimental data from analogous studies using the Bcl-2 inhibitor venetoclax.
The Rationale for Combination Therapy
This compound is a potent and selective inhibitor of the anti-apoptotic protein Bcl-2. It demonstrates high selectivity for Bcl-2 over other family members like MCL-1, BCL-XL, and BFL-1.[1] MCL-1 is another crucial anti-apoptotic protein that prevents cell death by sequestering pro-apoptotic proteins such as Bak and Bax.[2][3] Overexpression of MCL-1 is a known mechanism of intrinsic and acquired resistance to Bcl-2 inhibitors like venetoclax.[4][5] By simultaneously inhibiting both Bcl-2 and MCL-1, the apoptotic threshold of cancer cells can be significantly lowered, leading to a synergistic induction of cell death.
Synergistic Effects: A Summary of Preclinical Findings
Numerous studies have demonstrated the potent synergy of combining a Bcl-2 inhibitor with an MCL-1 inhibitor across a wide range of cancer types, particularly hematological malignancies and some solid tumors. While direct studies involving this compound in combination with MCL-1 inhibitors are not yet widely published, extensive research on the analogous combination of venetoclax (another selective Bcl-2 inhibitor) and various MCL-1 inhibitors provides a strong predictive framework.
Table 1: Synergistic Activity of Bcl-2 and MCL-1 Inhibitors in Preclinical Cancer Models
| Cancer Type | Bcl-2 Inhibitor | MCL-1 Inhibitor | Model System | Key Findings | Reference |
| Acute Myeloid Leukemia (AML) | Venetoclax | VU661013 | Cell lines, Patient-derived xenografts (PDX) | Significant synergy in inducing apoptosis, effective in venetoclax-resistant models. | |
| Acute Myeloid Leukemia (AML) | Venetoclax | MI-238 | Cell lines, Xenograft mouse model, Patient samples | Strong synergistic anti-cancer effects in vitro and in vivo. | |
| Acute Myeloid Leukemia (AML) | Venetoclax | S63845 | Cell lines, PDX models | Rapid and durable remissions in xenograft models. | |
| B-cell Acute Lymphoblastic Leukemia (B-ALL) | Venetoclax, S55746 | S63845 | Cell lines, Primary patient samples, PDX models | Potent synergistic killing in vitro and rapid cytoreduction in vivo. | |
| Melanoma | ABT-199 (Venetoclax) | S63845, S64315/MIK665 | Cell lines, In vivo models | Induced cell death in a broad range of melanoma cell lines, including those without BRAF mutations. | |
| Hepatocellular Carcinoma (HCC) | ABT-199 (Venetoclax) | MIK665 | Cell lines | Synergistic induction of the intrinsic apoptosis pathway. |
Experimental Protocols
The assessment of synergy and the elucidation of the underlying mechanisms in the combination of Bcl-2 and MCL-1 inhibitors involve a variety of standard and specialized experimental techniques.
Cell Viability and Synergy Assessment
A common method to quantify the synergistic effect of drug combinations is the Combination Index (CI) analysis based on the Chou-Talalay method.
Protocol:
-
Cancer cell lines are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of the Bcl-2 inhibitor (e.g., this compound or venetoclax) and the MCL-1 inhibitor (e.g., S63845) alone and in combination at a constant ratio.
-
After a defined incubation period (e.g., 48 or 72 hours), cell viability is assessed using assays such as PrestoBlue or CellTiter-Glo.
-
The dose-response curves are used to calculate the CI values using software like CompuSyn. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Apoptosis Assays
The induction of apoptosis is a key indicator of the efficacy of this combination therapy.
Protocol for Annexin V/Propidium Iodide (PI) Staining:
-
Cells are treated with the single agents and the combination for a specified time.
-
Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.
-
FITC-conjugated Annexin V and PI are added to the cells.
-
After incubation in the dark, the percentage of apoptotic cells (Annexin V positive) is quantified by flow cytometry.
Protocol for Western Blotting of Apoptosis Markers:
-
Cell lysates are prepared from treated and untreated cells.
-
Protein concentrations are determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies against key apoptosis proteins such as cleaved caspase-3, cleaved PARP, and Bcl-2 family members (Bim, Bak, Bax).
-
Following incubation with a secondary antibody, the protein bands are visualized using chemiluminescence.
Visualizing the Mechanism and Workflow
To better understand the signaling pathways and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Dual inhibition of Bcl-2 and MCL-1 releases pro-apoptotic proteins to trigger apoptosis.
Caption: Workflow for evaluating the synergistic effects of this compound and MCL-1 inhibitors.
Conclusion
The combination of a Bcl-2 inhibitor like this compound with an MCL-1 inhibitor represents a highly promising therapeutic strategy for a variety of cancers. Preclinical data from analogous studies strongly support the synergistic induction of apoptosis and the potential to overcome resistance to single-agent therapies. The detailed experimental protocols and conceptual diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate and advance this dual-targeting approach towards clinical application.
References
- 1. A Novel MCL-1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Synergistic Action of MCL-1 Inhibitor with BCL-2/BCL-XL or MAPK Pathway Inhibitors Enhances Acute Myeloid Leukemia Cell Apoptosis and Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel Mcl-1 inhibitor synergizes with venetoclax to induce apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic activity of combined inhibition of anti-apoptotic molecules in B-cell precursor ALL - PMC [pmc.ncbi.nlm.nih.gov]
S65487 Sulfate: A Comparative Analysis of Cross-Resistance with Other Chemotherapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pre-clinical cross-resistance profile of S65487 sulfate, a potent and selective second-generation B-cell lymphoma 2 (BCL-2) inhibitor. While direct head-to-head comparative studies with a broad spectrum of chemotherapeutic agents are limited in the public domain, existing data from preclinical abstracts and studies provide valuable insights into its activity profile, particularly in the context of resistance to the first-generation BCL-2 inhibitor, venetoclax.
Mechanism of Action
This compound is the proagent of S55746 and exerts its pro-apoptotic effects by selectively binding to the BH3 hydrophobic groove of the anti-apoptotic protein BCL-2.[1] This action displaces pro-apoptotic proteins, such as BIM, leading to mitochondrial outer membrane permeabilization and the activation of caspases, ultimately resulting in programmed cell death. A key characteristic of S65487 is its poor affinity for other BCL-2 family members like MCL-1, BFL-1, and BCL-XL, which contributes to its selective activity.[1]
Overcoming Venetoclax Resistance
A significant finding in the preclinical evaluation of S65487 is its potent activity against BCL-2 mutations that confer resistance to venetoclax. Specifically, S65487 has been shown to be effective against cell lines harboring the G101V and D103Y mutations in BCL-2, which are clinically observed in patients with acquired resistance to venetoclax.[1][2][3]
Illustrative Cross-Resistance Data
While a comprehensive, publicly available dataset comparing S65487 across a wide panel of chemotherapies is not available, the following table provides an illustrative comparison based on published findings that S65487 inhibits the proliferation of hematological cancer cell lines with IC50 values in the low nanomolar range. The data presented here is a hypothetical representation to demonstrate the expected comparative efficacy.
| Cell Line | Cancer Type | BCL-2 Mutation | This compound (IC50, nM) | Venetoclax (IC50, nM) | Doxorubicin (IC50, nM) | Cytarabine (IC50, nM) |
| RS4;11 | Acute Lymphoblastic Leukemia | Wild-Type | 5 | 10 | 50 | 150 |
| MOLM-13 | Acute Myeloid Leukemia | Wild-Type | 8 | 15 | 80 | 200 |
| OCI-AML3 | Acute Myeloid Leukemia | Wild-Type | 10 | 20 | 100 | 250 |
| H929 | Multiple Myeloma | Wild-Type | 12 | 25 | 120 | >1000 |
| SU-DHL-4 | Diffuse Large B-cell Lymphoma | G101V Mutant | 7 | >1000 | 60 | 180 |
| Patient-Derived Xenograft (CLL) | Chronic Lymphocytic Leukemia | D103Y Mutant | 9 | >1000 | Not Available | Not Available |
Disclaimer: The IC50 values presented in this table are for illustrative purposes only and are designed to reflect the reported low nanomolar potency of S65487 and its efficacy against venetoclax-resistant mutations. Actual values may vary depending on experimental conditions.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to evaluate the cross-resistance profile of a novel compound like this compound.
Cell Viability Assay (MTT/MTS Assay)
This assay determines the concentration of a drug that inhibits cell growth by 50% (IC50).
Materials:
-
Hematological cancer cell lines
-
This compound, venetoclax, and other chemotherapeutic agents
-
RPMI-1640 or appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (e.g., DMSO or SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium and incubated for 24 hours.
-
Drug Treatment: A serial dilution of this compound and other comparator drugs is prepared. The culture medium is replaced with 100 µL of medium containing the various drug concentrations. Control wells receive medium with the vehicle (e.g., DMSO) at the highest concentration used.
-
Incubation: Plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT/MTS Addition: 10-20 µL of MTT or MTS reagent is added to each well, and the plates are incubated for an additional 2-4 hours.
-
Solubilization: If using MTT, 100 µL of a solubilization solution is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
Materials:
-
Hematological cancer cell lines
-
This compound
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Treatment: Cells are treated with this compound at concentrations around the IC50 value for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Cells are harvested and washed with cold PBS.
-
Staining: The cell pellet is resuspended in Annexin V Binding Buffer. Annexin V-FITC and PI are added to the cell suspension and incubated for 15 minutes in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive, PI negative cells are considered to be in early apoptosis, while Annexin V positive, PI positive cells are in late apoptosis or necrosis.
Visualizations
Signaling Pathway of BCL-2 Inhibition by S65487
Caption: Intrinsic apoptosis pathway and the inhibitory action of S65487 on BCL-2.
Experimental Workflow for Cross-Resistance Profiling
Caption: Workflow for determining the cross-resistance profile of a test compound.
References
In Vivo Efficacy of S65487 Sulfate Combination Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of combination therapies involving the BCL-2 inhibitor S65487 sulfate. As detailed preclinical in vivo data for the S65487 and azacitidine combination is not yet publicly available, this guide leverages data from the well-established combination of the BCL-2 inhibitor venetoclax with azacitidine in Acute Myeloid Leukemia (AML) patient-derived xenograft (PDX) models to provide a relevant benchmark. The synergistic activity of S65487 and azacitidine has been demonstrated in vitro, forming the basis for ongoing clinical trials.[1]
Data Presentation: In Vivo Efficacy of BCL-2 Inhibitor and Azacitidine Combination in AML Models
The following table summarizes representative data from preclinical studies on the combination of a BCL-2 inhibitor (venetoclax) and azacitidine in AML xenograft models. This combination has shown significant anti-leukemic activity and provides a strong rationale for the clinical investigation of S65487 with azacitidine.
| Model | Treatment Group | Metric | Result | Reference |
| AML PDX Model | Venetoclax + Azacitidine | Leukemia Burden Reduction | Significantly greater reduction compared to either agent alone | [2] |
| AML PDX Model | Venetoclax + Azacitidine | Survival | Improved prognosis and survival compared to monotherapy | [3] |
| OCI-AML3 Xenograft | Venetoclax + Cobimetinib (MEK inhibitor) | Tumor Growth | Reduced leukemia burden | |
| MOLM13 Xenograft | Venetoclax + Cobimetinib (MEK inhibitor) | Tumor Growth | Reduced leukemia burden | |
| FLT3-ITD+ Quizartinib-Resistant Xenograft | Venetoclax + Idelalisib (PI3Kδ inhibitor) | Tumor Growth | Tumor regression in all animals |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below is a representative protocol for evaluating the efficacy of a BCL-2 inhibitor in combination with azacitidine in an AML PDX model.
1. Animal Model:
-
Immunodeficient mice (e.g., NSG or NSGS) are utilized to allow for the engraftment of human AML cells.[2]
-
Mice are sublethally irradiated to facilitate engraftment.
2. Cell Engraftment:
-
Primary AML patient bone marrow cells are infected with a luciferase-encoding lentivirus for in vivo imaging.[2]
-
The cells are then injected into the mice, typically via intraosseous injection into the femur.
3. Drug Administration:
-
BCL-2 Inhibitor (e.g., Venetoclax): Administered orally, once daily.
-
Azacitidine: Administered via intraperitoneal or subcutaneous injection, typically on a 5-day or 7-day schedule.
-
Treatment is initiated once leukemia engraftment is confirmed through bioluminescent imaging or flow cytometry of peripheral blood.
4. Efficacy Assessment:
-
Leukemia Burden: Monitored weekly using bioluminescent imaging to quantify the luciferase signal.
-
Flow Cytometry: Peripheral blood, bone marrow, and spleen are analyzed at the end of the study to determine the percentage of human CD45+ AML cells.
-
Survival: Mice are monitored daily, and survival is recorded.
-
Toxicity: Body weight is measured regularly, and mice are observed for any signs of distress.
Mandatory Visualization
Signaling Pathway of BCL-2 Inhibitor and Azacitidine Synergy
The synergistic anti-leukemic effect of combining a BCL-2 inhibitor with azacitidine stems from their complementary actions on the apoptosis pathway. Azacitidine, a hypomethylating agent, induces the expression of pro-apoptotic proteins like PUMA and NOXA, while also downregulating the anti-apoptotic protein MCL-1. This "primes" the cancer cells for apoptosis. The BCL-2 inhibitor then directly blocks the anti-apoptotic function of BCL-2, releasing pro-apoptotic proteins like BIM and BAX/BAK, which leads to mitochondrial outer membrane permeabilization and cell death.
Caption: Synergistic mechanism of BCL-2 inhibitors and azacitidine.
Experimental Workflow for In Vivo Combination Studies
The following diagram illustrates a typical workflow for assessing the in vivo efficacy of a combination therapy in a patient-derived xenograft model of AML.
Caption: Workflow for in vivo AML PDX combination therapy studies.
References
- 1. Paper: Trial in Progress: An Open Label Phase I/II, Multicenter Study Evaluating Safety, Pharmacokinetics and Efficacy of S65487, a BCL-2 Inhibitor Combined with Azacitidine in Adults with Previously Untreated Acute Myeloid Leukemia Ineligible for Intensive Treatment [ash.confex.com]
- 2. Frontiers | Investigating resistance to 5-Azacytidine and Venetoclax in PDX models of MDS/AML [frontiersin.org]
- 3. Venetoclax with Azacitidine Disrupts Energy Metabolism and Targets Leukemia Stem Cells in Acute Myeloid Leukemia Patients - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of S65487 Sulfate: A Guide for Laboratory Professionals
IMMEDIATE SAFETY NOTICE: The precise chemical identity and associated hazards of "S65487 sulfate" are not definitively established through publicly available safety data sheets. One available safety data sheet for a similarly cataloged product indicates extreme toxicity, including fatality on contact, and potential for causing genetic defects and cancer.[1] Therefore, it is imperative to treat this compound as highly hazardous until a definitive Safety Data Sheet (SDS) for your specific product is obtained and reviewed. All handling and disposal procedures should be conducted with the utmost caution, adhering to the principles for managing highly toxic and carcinogenic materials.
This guide provides essential safety and logistical information for the proper disposal of this compound, assuming it possesses highly hazardous properties. Researchers, scientists, and drug development professionals should use this information to establish safe operational and disposal plans within their institutions.
Pre-Disposal Safety and Hazard Assessment
Before initiating any disposal procedures, it is mandatory to:
-
Characterize the Waste: Based on the SDS and knowledge of the processes in which the chemical was used, determine if the waste is hazardous. The Environmental Protection Agency (EPA) classifies hazardous waste based on four characteristics: ignitability, corrosivity, reactivity, and toxicity.[1]
-
Consult Institutional and Local Regulations: All disposal activities must comply with federal, state, and local regulations, as well as your institution's specific environmental health and safety (EHS) protocols.[2][3][4]
Personal Protective Equipment (PPE) and Handling
When handling this compound waste, appropriate personal protective equipment is crucial to minimize exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with compatible chemical-resistant gloves (e.g., nitrile). | To prevent skin contact with a potentially fatal substance. |
| Eye Protection | Chemical safety goggles and a face shield. | To protect against splashes and airborne particles. |
| Skin and Body Protection | A lab coat, and additional protective clothing as necessary. | To prevent contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator is recommended if there is a risk of dust or aerosol generation. | To prevent inhalation of a potentially fatal substance. |
All handling of this compound waste should be performed within a certified chemical fume hood to control for potential inhalation hazards.
Step-by-Step Disposal Protocol
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound (e.g., contaminated labware, gloves, absorbent paper) in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix with non-hazardous waste.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, leak-proof, and compatible hazardous waste container.
-
Do not pour any amount of this compound waste down the drain.
-
Leave a 5-10% headspace in the container to allow for expansion.
-
2. Waste Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must also include the full chemical name ("this compound") and a clear indication of the associated hazards (e.g., "Highly Toxic," "Carcinogen," "Mutagen").
-
Include the accumulation start date and the name of the generating researcher or lab.
3. On-Site Storage:
-
Store hazardous waste containers in a designated and secure satellite accumulation area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.
-
Ensure that incompatible wastes are segregated to prevent dangerous reactions.
-
The storage area should have secondary containment to capture any potential leaks.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not attempt to transport hazardous waste off-site yourself. Disposal must be handled by a licensed hazardous waste contractor.
-
Provide the EHS department with an accurate description of the waste stream.
Emergency Procedures for Spills and Exposures
In the event of a spill or exposure, immediate action is critical.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is small and you are trained and equipped to handle it, follow your lab's specific spill cleanup procedure for highly toxic materials. For larger spills, or if you are unsure, contact your institution's EHS department or emergency response team immediately. |
Waste Minimization
To reduce the volume of hazardous waste generated:
-
Purchase and use the minimum quantity of this compound necessary for your experiments.
-
Do not contaminate non-hazardous materials with this compound.
-
Whenever possible, explore less hazardous alternatives in your experimental design.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Handling Guidelines for S65487 Sulfate
When working with S65487 sulfate, a potent and selective Bcl-2 inhibitor, researchers must adhere to stringent safety protocols to minimize exposure and ensure safe disposal.[1][2][3] This document provides immediate, essential guidance on personal protective equipment (PPE), operational procedures, and disposal methods for laboratory personnel. As the product is intended for research use only and has not been fully validated for medical applications, a high degree of caution is warranted.[1]
Personal Protective Equipment (PPE)
Due to the potent nature of this compound and the lack of a comprehensive public safety data sheet, all handling should occur within a designated controlled area. The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Change gloves immediately if contaminated. |
| Eyes | Safety glasses with side shields or goggles | Must be worn at all times to protect against splashes. |
| Body | Laboratory coat | A fully buttoned lab coat is required to protect skin and clothing. |
| Respiratory | Fume hood or ventilated enclosure | All weighing and solution preparation must be conducted in a certified chemical fume hood to prevent inhalation of the powder. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Storage:
-
Store the solid compound at 4°C, protected from moisture.[1]
-
Stock solutions can be stored at -20°C for several months.
Solution Preparation:
-
Preparation Environment : All manipulations of the solid compound must be performed in a chemical fume hood.
-
Solubility : this compound is soluble in DMSO at a concentration of 135 mg/mL (165.58 mM); ultrasonic assistance may be required.
-
Warming : To achieve higher solubility, the tube can be warmed to 37°C and agitated in an ultrasonic bath.
-
Aliquoting : To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste : Contaminated items such as pipette tips, tubes, and gloves should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste : Unused solutions containing this compound should be collected in a clearly labeled, sealed waste container. Do not dispose of down the drain.
-
Decontamination : Work surfaces should be decontaminated with an appropriate solvent (e.g., 70% ethanol) after use.
-
Regulatory Compliance : All waste must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.
Experimental Workflow for Handling this compound
The following diagram outlines the standard procedure for safely handling this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
